Synthesis and Mechanistic Evaluation of 2-Hydroxyethyl Morpholine-4-Carboxylate: A Technical Whitepaper
Introduction & Strategic Importance The morpholine-4-carboxylate scaffold is a highly versatile structural motif utilized extensively in medicinal chemistry, polymer science, and the development of advanced reactive dilu...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Importance
The morpholine-4-carboxylate scaffold is a highly versatile structural motif utilized extensively in medicinal chemistry, polymer science, and the development of advanced reactive diluents. Specifically, 2-Hydroxyethyl morpholine-4-carboxylate serves as a critical
β
-hydroxyurethane building block. Its dual functionality—a stable carbamate linkage coupled with a reactive primary hydroxyl group—makes it an ideal precursor for downstream functionalization, including the synthesis of methacrylic monomers for dental composites and targeted drug delivery systems.
This whitepaper outlines the two primary synthetic trajectories for this compound, dissecting the thermodynamic causality behind the reaction conditions and providing self-validating experimental protocols designed for high-fidelity scale-up.
Mechanistic Pathways & Causality
Route A: The Atom-Economical Aminolysis of Ethylene Carbonate
The most sustainable and industrially relevant method for synthesizing 2-hydroxyethyl morpholine-4-carboxylate involves the direct ring-opening aminolysis of ethylene carbonate by morpholine. This route avoids highly toxic phosgene derivatives, aligning with modern green chemistry paradigms for generating urea and carbamate derivatives (1)[2].
The Causality of Thermal Control:
The success of this pathway is strictly dictated by temperature. When an amine reacts with a 5-membered cyclic carbonate at mild temperatures (60–80 °C), the nucleophilic nitrogen attacks the carbonyl carbon, yielding the desired
β
-hydroxyurethane (carbamate) with 100% atom economy (3)[3].
However, this system harbors a thermodynamic bifurcation. If the reaction temperature exceeds 100 °C—particularly in the presence of basic catalysts like potassium carbonate—the intermediate undergoes rapid decarboxylation. The loss of
CO2
shifts the reaction entirely toward hydroxyalkylation, yielding the undesired byproduct N-(2-hydroxyethyl)morpholine (4)[4]. Therefore, strict thermal regulation is not merely a yield-optimization parameter; it is the mechanistic gatekeeper of the reaction's structural outcome.
Route B: Base-Mediated Acylation via Morpholine-4-carbonyl Chloride
When specific orthogonal reactivities are required, the target can be synthesized by reacting morpholine-4-carbonyl chloride with ethylene glycol (5)[5].
The Causality of Stoichiometry and Acid Scavenging:
This reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base (e.g., triethylamine) must be included to scavenge the HCl. If the acid is not neutralized, it will protonate the morpholine-4-carbonyl chloride or the ethylene glycol, stalling the reaction kinetics. Furthermore, because ethylene glycol is a diol, a significant stoichiometric excess (typically 5:1) is required to statistically suppress the formation of the dimeric byproduct, ethylene bis(morpholine-4-carboxylate).
Pathway Visualization
Reaction pathways for 2-Hydroxyethyl morpholine-4-carboxylate highlighting thermal divergence.
Protocol A: Solvent-Free Aminolysis of Ethylene Carbonate
This protocol leverages the low melting point of ethylene carbonate to run under solvent-free conditions, maximizing throughput.
Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal thermocouple.
Reagent Loading: Add 88.1 g (1.0 mol) of ethylene carbonate. Warm gently to 40 °C until the solid melts into a clear, colorless liquid.
Controlled Addition: Dropwise add 87.1 g (1.0 mol) of morpholine over 45 minutes.
Causality: The reaction is exothermic. Slow addition prevents thermal spikes that could drive the internal temperature above 80 °C, which would trigger decarboxylation.
Reaction Maintenance: Stir the mixture at 65 °C for 4–6 hours.
Self-Validation Checkpoint 1 (Visual): Monitor the reaction for gas evolution. The complete absence of bubbling validates that the carbamylation trajectory is maintained and no decarboxylation is occurring.
Self-Validation Checkpoint 2 (Chemical): Spot the mixture on a silica TLC plate and stain with ninhydrin. The disappearance of the secondary amine spot (morpholine) confirms reaction completion.
Purification: Remove trace unreacted volatiles under high vacuum (4 mm Hg), ensuring the bath temperature never exceeds 80 °C. The resulting viscous liquid is the pure target compound.
Protocol B: Base-Mediated Acylation
Utilized when orthogonal synthesis is required from acyl chloride precursors.
Preparation: In an oven-dried 500 mL flask purged with
N2
, dissolve 31.0 g (0.5 mol) of anhydrous ethylene glycol and 11.1 g (0.11 mol) of triethylamine (TEA) in 200 mL of anhydrous dichloromethane (DCM).
Thermal Control: Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C.
Acylation: Slowly add a solution of 14.9 g (0.1 mol) of morpholine-4-carbonyl chloride in 50 mL DCM via an addition funnel over 1 hour.
Self-Validation Checkpoint (Visual): The immediate formation of a dense white precipitate (TEA·HCl) serves as a real-time visual confirmation that the acylation is proceeding and the acid is being successfully scavenged.
Workup: Quench the reaction with 100 mL of distilled water to dissolve the TEA·HCl salts. Separate the organic layer, wash with brine, dry over anhydrous
Na2SO4
, and concentrate under vacuum.
Quantitative Data & Optimization
The following table summarizes the comparative metrics of the two synthetic routes, providing a data-driven basis for route selection during scale-up.
Parameter
Route A: Aminolysis
Route B: Acylation
Primary Reagents
Morpholine, Ethylene Carbonate
Morpholine-4-carbonyl chloride, Ethylene Glycol
Optimal Temperature
60–80 °C
0 °C to 25 °C
Atom Economy
100% (Zero waste generated)
~60% (Generates TEA·HCl waste)
Primary Byproduct Risk
N-(2-Hydroxyethyl)morpholine (if overheated)
Ethylene bis(morpholine-4-carboxylate)
Typical Isolated Yield
85–95%
70–80%
Scalability Profile
Excellent (Solvent-free, no filtration required)
Moderate (Requires solvent extraction and salt filtration)
Rational Design and Application of 2-Hydroxyethyl Morpholine-4-Carboxylate in Advanced Drug Discovery
Executive Summary In modern medicinal chemistry, the morpholine ring serves as a privileged pharmacophore, offering a unique balance of hydrophilicity, metabolic stability, and predictable spatial geometry. 2-Hydroxyethy...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, the morpholine ring serves as a privileged pharmacophore, offering a unique balance of hydrophilicity, metabolic stability, and predictable spatial geometry. 2-Hydroxyethyl morpholine-4-carboxylate (specifically its N-Boc protected derivative, CAS 913642-78-1 ) is a critical synthetic intermediate used in the development of advanced active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of its physicochemical profiling, self-validating synthetic methodologies, and its pivotal role in designing modulators for the P2X3 and Calcium Sensing (CaSR) receptors.
Physicochemical Profiling & Structural Causality
The strategic installation of a tert-butyloxycarbonyl (Boc) group on the morpholine nitrogen is a fundamental requirement for downstream orthogonal synthesis. The sterically bulky, electron-withdrawing Boc group neutralizes the nucleophilicity of the secondary amine. This prevents unwanted intramolecular cyclization or side-reactions during the functionalization of the primary hydroxyl group (e.g., via Mitsunobu reactions or oxidations). Furthermore, the morpholine oxygen acts as a crucial hydrogen-bond acceptor, tuning the overall partition coefficient (logP) of the molecule to enhance oral bioavailability.
Table 1: Quantitative Physicochemical Data & Structural Significance
Property
Value
Causality / Structural Significance
CAS Number
913642-78-1
Unique identifier for the N-Boc protected morpholine derivative[1].
Molecular Formula
C₁₁H₂₁NO₄
Provides a low molecular weight (231.29 g/mol ) scaffold, leaving ample room for downstream API elaboration without violating Lipinski’s Rule of 5[1].
Boiling Point
336 °C
High boiling point indicates excellent thermal stability, allowing the intermediate to survive high-temperature coupling reactions[1].
Density
1.097 g/cm³
Standard density profile for functionalized morpholines, aiding in predictable phase separation during liquid-liquid extraction[1].
Refractive Index
1.474
Enables rapid, non-destructive quality control and purity assessment via refractometry[1].
Synthetic Methodology: Self-Validating Protocol
The synthesis of tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate requires precise control over reaction conditions to prevent over-alkylation or premature cleavage of the protecting group. The following protocol outlines a highly efficient reductive Boc-protection workflow, adapted from established [2].
Self-Validating Protocol: Reductive Boc-Protection of Morpholine Precursors
Step 1: Reagent Solubilization. Dissolve the morpholine intermediate (45.2 mmol) and Di-tert-butyl dicarbonate (Boc₂O, 136 mmol) in 50 mL of anhydrous Methanol[2].
Causality: Methanol acts as a protic solvent that stabilizes the transition state of the amine-Boc₂O reaction. The 3-fold molar excess of Boc₂O drives the equilibrium toward complete protection, ensuring no unreacted secondary amines remain to generate downstream impurities.
Step 2: Catalyst Integration. Add 10% Palladium on Carbon (Pd/C, 7.12 mmol) under an inert argon atmosphere[2].
Causality: Pd/C facilitates the simultaneous reduction of any unsaturated bonds in the precursor while the Boc protection occurs in situ. Argon prevents the ignition of methanol vapors by the highly reactive, finely divided Pd/C catalyst.
Step 3: Catalytic Hydrogenation. Purge the reaction vessel with hydrogen gas and maintain under a hydrogen balloon pressure for 8 hours at room temperature[2].
Causality: Mild room-temperature hydrogenation prevents the thermal degradation of the newly formed Boc group and avoids unwanted reductive cleavage of the morpholine ether linkage.
Step 4: In-Process Quality Control (Self-Validation). Perform Thin-Layer Chromatography (TLC) or LC-MS on a 50 µL reaction aliquot.
Causality: The disappearance of the highly polar, ninhydrin-active starting material and the appearance of a less polar, UV-inactive (but iodine-active) product spot confirms reaction completion. This self-validating step ensures the reaction is not quenched prematurely.
Step 5: Filtration and Concentration. Filter the crude mixture through a Celite bed and concentrate the filtrate under reduced pressure[2].
Causality: Celite traps the microscopic Pd/C particles, preventing them from bleeding through standard filter paper. Residual Pd/C would contaminate the final product and potentially catalyze degradation during long-term storage.
Fig 1: Reductive Boc-protection workflow for 2-hydroxyethyl morpholine-4-carboxylate synthesis.
Pharmacological Applications
P2X3 Receptor Antagonism
P2X3 receptors are ATP-gated ion channels predominantly expressed in primary sensory neurons. Their hyperactivation is a primary driver of chronic cough, visceral pain, and neuropathic pain syndromes. As detailed in recent, the 2-hydroxyethyl morpholine-4-carboxylate scaffold is a critical intermediate in synthesizing highly selective P2X3 antagonists[3]. The morpholine oxygen acts as a precise hydrogen bond acceptor within the receptor's binding pocket. Concurrently, the hydroxyethyl tail serves as a versatile linker for attaching lipophilic moieties (e.g., haloalkyl or cyclobutyl groups), which drastically enhances binding affinity and metabolic stability[3].
Fig 2: Mechanism of action for morpholine-derived P2X3 receptor antagonists in pain signaling.
Calcium Sensing Receptor (CaSR) Modulation
CaSR is a G-protein-coupled receptor that regulates parathyroid hormone (PTH) secretion. Modulators of this receptor (calcimimetics and calcilytics) are pivotal in treating hyperparathyroidism and osteoporosis. The morpholine core of CAS 913642-78-1 is utilized to build [2]. The rigid incorporation of the morpholine ring restricts the conformational flexibility of the aliphatic amine chain. This causality locks the molecule into a bioactive conformation that maximizes receptor interaction while minimizing off-target toxicity and rapid enzymatic degradation[2].
Safety, Handling, and Analytical Validation
While 2-Hydroxyethyl morpholine-4-carboxylate is a stable intermediate, it requires stringent handling protocols. According to the , the compound carries several GHS hazard classifications:
Handling must be conducted within a certified chemical fume hood using appropriate personal protective equipment (PPE), including nitrile gloves and splash-proof safety goggles. For analytical validation, purity should be confirmed via ¹H-NMR (assessing the distinct singlet of the tert-butyl group at ~1.45 ppm) and LC-MS to ensure the absence of unreacted morpholine precursors prior to downstream API coupling.
Thermodynamic Solubility and Physicochemical Profiling of 2-Hydroxyethyl Morpholine-4-Carboxylate Derivatives
Executive Summary In modern medicinal chemistry and drug development, functionalized morpholines are ubiquitous structural motifs, favored for their ability to fine-tune the pharmacokinetic and physicochemical profiles o...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry and drug development, functionalized morpholines are ubiquitous structural motifs, favored for their ability to fine-tune the pharmacokinetic and physicochemical profiles of active pharmaceutical ingredients (APIs). Specifically, 2-hydroxyethyl morpholine-4-carboxylate —most commonly utilized as its N-Boc protected derivative, 4-N-Boc-2-(2-hydroxyethyl)morpholine (CAS 913642-78-1)—serves as a critical synthetic building block. It is extensively deployed in the development of highly selective P2X3 receptor antagonists and specific protease inhibitors[1][2].
Understanding the thermodynamic solubility profile of this intermediate is paramount. Solubility dictates the choice of reaction media during synthesis, influences the design of downstream purification strategies, and determines the formulation of stock solutions for high-throughput biological screening.
The solubility behavior of 4-N-Boc-2-(2-hydroxyethyl)morpholine is not arbitrary; it is strictly governed by the thermodynamic interplay of its three distinct structural domains.
The N-Boc (tert-butyloxycarbonyl) Group: This bulky, highly branched protecting group imparts overwhelming lipophilicity. When introduced into an aqueous environment, the tert-butyl moiety disrupts the local hydrogen-bonding network of water. The inability of water to form a cohesive, clathrate-like hydration shell around this bulky group without a massive entropic penalty results in a net positive free energy of hydration, driving aqueous insolubility.
The Morpholine Core: While the morpholine ring contains an ether oxygen capable of dipole-dipole interactions, its overall amphiphilic nature primarily facilitates miscibility in moderately polar to non-polar organic environments.
The 2-Hydroxyethyl Appendage: This terminal primary alcohol acts as both a hydrogen bond donor and acceptor. In an isolated system, this would drive aqueous solubility. However, the dominant hydrophobic effect of the Boc group overrides this hydrophilic contribution[1].
Furthermore, the physical state plays a critical role. The 2-substituted isomer (CAS 913642-78-1) exists as a solid powder at room temperature[1]. The energy required to disrupt its crystalline lattice acts as an additional thermodynamic barrier to aqueous dissolution. In contrast, the chiral 3-substituted isomer, (S)-N-Boc-3-(2-hydroxyethyl)morpholine (CAS 813433-76-0), is reported as a liquid[3]. The lack of a solid lattice energy barrier in the 3-isomer generally enhances its miscibility across a broader range of solvents.
Caption: Logical relationship of structural moieties dictating the solubility profile.
Physicochemical Data Summary
To facilitate rapid decision-making in synthetic workflows, the quantitative physicochemical properties of 4-N-Boc-2-(2-hydroxyethyl)morpholine are consolidated below.
Note: The calculated XLogP3 of 0.5 indicates a slight lipophilic preference[4]. However, the absolute insolubility in water is driven more by the steric bulk of the Boc group and solid-state lattice energy than the partition coefficient alone.
To accurately determine the thermodynamic solubility of this compound for pre-formulation or process chemistry, kinetic supersaturation artifacts must be avoided. The following shake-flask protocol is engineered as a self-validating system, ensuring that the measured concentration reflects true thermodynamic equilibrium.
Step-by-Step Methodology
Solid-State Characterization (Pre-test): Verify the purity of the 4-N-Boc-2-(2-hydroxyethyl)morpholine lot via qNMR. Amorphous impurities can artificially inflate apparent solubility.
Sample Preparation: Add an excess amount of the solid powder (e.g., 50 mg) into a glass vial containing 1.0 mL of the target solvent (e.g., DCM, EtOH, or aqueous buffers for limit testing). The presence of visible, undissolved solid is mandatory to ensure saturation.
Isothermal Equilibration: Seal the vials and incubate in a thermostatic shaker at 25.0 ± 0.1 °C for 48 hours. Causality: A 48-hour window is critical. Shorter durations may capture kinetic dissolution rates, while 48 hours guarantees that the thermodynamic equilibrium between the crystalline lattice and the solvated state is reached.
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes at 25 °C. Causality: Centrifugation is preferred over filtration for lipophilic compounds to prevent non-specific adsorption of the solute onto filter membranes.
Quantification via LC-MS: Extract an aliquot of the clear supernatant, dilute appropriately in the mobile phase, and analyze via LC-MS against a validated standard calibration curve.
System Suitability and Validation: Run a mass balance check by drying and weighing the residual solid pellet. Confirm that the crystalline polymorph has not changed during the 48-hour incubation via Powder X-Ray Diffraction (PXRD).
Caption: Self-validating shake-flask experimental workflow for thermodynamic solubility.
Implications in Drug Development Workflows
The solubility profile of 4-N-Boc-2-(2-hydroxyethyl)morpholine directly dictates its utility in synthetic workflows. Because it is highly soluble in dichloromethane (DCM)[1], it is an ideal substrate for standard organic transformations that require aprotic, moderately polar environments. For instance, the terminal hydroxyl group can be efficiently subjected to Swern oxidations or converted into a leaving group (e.g., via tosylation or mesylation) without the Boc-protected secondary amine interfering.
In the context of drug discovery, specifically in the synthesis of P2X3 antagonists[2], this solubility allows the intermediate to be seamlessly integrated into cross-coupling reactions or nucleophilic substitutions. Once the desired molecular architecture is achieved, the Boc group can be cleaved under acidic conditions (e.g., using TFA in DCM), simultaneously unmasking the amine and drastically shifting the molecule's solubility profile toward aqueous compatibility for final API salt formulation.
The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Development Professionals Abstract The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its frequent appearance in approved pharmaceuticals and its role...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Drug Development Professionals
Abstract
The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its frequent appearance in approved pharmaceuticals and its role as a privileged structure.[1][2] This guide provides an in-depth analysis of the morpholine scaffold, moving beyond a simple catalog of its occurrences to a functional explanation of its utility in drug design. We will explore its profound impact on physicochemical properties, pharmacokinetic (PK) profiles, and its direct, multifaceted contributions to pharmacodynamic (PD) activity. Through detailed case studies of FDA-approved drugs, validated synthetic protocols, and a forward-looking perspective, this document serves as a technical resource for researchers and scientists dedicated to the art and science of drug development.
The Morpholine Moiety: Deconstructing a Privileged Scaffold
Morpholine, a saturated six-membered heterocycle containing both an ether linkage and a secondary amine, is a versatile and invaluable building block in drug discovery.[1] Its seemingly simple structure belies a complex interplay of physicochemical properties that medicinal chemists leverage to overcome common drug development hurdles. Unlike many "inert" scaffolds, morpholine often plays an active and decisive role in a molecule's ultimate success.
Its utility stems from three core characteristics:
Physicochemical & PK Modulation : It imparts a favorable balance of properties, including solubility, basicity, and metabolic stability, which are critical for a compound's journey through the body.[3][4]
Pharmacodynamic Contribution : The morpholine ring itself can be an integral part of the pharmacophore, directly engaging with biological targets through specific, high-affinity interactions.[5][6]
Synthetic Accessibility : A wide array of facile and well-established synthetic routes allows for its straightforward incorporation into diverse molecular frameworks.[1][7][8]
This guide will dissect these contributions, providing the causal links between the morpholine structure and its observed benefits in a therapeutic context.
Caption: Core structural and physicochemical features of the morpholine ring.
Mastering Pharmacokinetics: The Morpholine as a Molecular "Swiss Army Knife"
A primary role of the morpholine scaffold is to fine-tune a drug candidate's ADME (Absorption, Distribution, Metabolism, Excretion) properties. Its incorporation can transform a potent but poorly behaved molecule into a viable clinical candidate.
Aqueous Solubility and Lipophilicity
The presence of both a nitrogen and an oxygen atom gives the morpholine ring a balanced hydrophilic-lipophilic profile.[9] The ether oxygen can act as a hydrogen bond acceptor, while the amine provides a basic handle for protonation, significantly enhancing aqueous solubility.[10][11] This is a critical advantage over more lipophilic analogs like piperidine or cyclohexane, often employed to solve solubility issues that plague late-stage development.
Optimized Basicity (pKa)
Morpholine is a weak base, with a pKa of its conjugate acid around 8.7.[3][4] This is a key feature. The ether oxygen withdraws electron density from the nitrogen, reducing its basicity compared to piperidine (pKa ≈ 11.2). This "tuned" basicity is often ideal for drug candidates because it can:
Ensure sufficient water solubility through salt formation at physiological pH.
Reduce the risk of off-target activities associated with strong basicity, such as hERG channel inhibition or phospholipidosis.
Improve cell permeability, as a significant fraction of the molecule remains in its neutral, more lipophilic form to cross membranes.[12]
Enhancing Metabolic Stability
Unsubstituted aliphatic or aromatic rings can be metabolic "soft spots," susceptible to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically labile ring system, such as a piperidine or piperazine, with a morpholine can block these sites of metabolism and improve the drug's half-life.[13] While the morpholine ring itself can be metabolized (e.g., via ring cleavage), it is often more stable than its carbocyclic or more basic heterocyclic counterparts.[14]
Blood-Brain Barrier (BBB) Permeability
For Central Nervous System (CNS) drug discovery, achieving optimal BBB penetration is a formidable challenge. It requires a delicate balance of lipophilicity, hydrogen bonding potential, and molecular size.[12] The morpholine scaffold's unique combination of these properties makes it a valuable component for CNS-active drugs.[9][14] It provides sufficient polarity to maintain solubility while its overall profile allows many morpholine-containing drugs to effectively cross the BBB.[12][15]
Caption: Workflow illustrating morpholine's role in pharmacokinetic optimization.
A Key Player in Pharmacodynamics: The Morpholine as a Pharmacophore
Beyond its role as a PK modulator, the morpholine ring is frequently an indispensable component of the pharmacophore, directly participating in high-affinity binding to the biological target.[1][5]
The H-Bond Acceptor in Kinase Inhibitors
One of the most well-documented roles of the morpholine scaffold is in the design of kinase inhibitors, particularly those targeting the PI3K/mTOR signaling pathway.[6][15] In numerous crystal structures, the morpholine's ether oxygen forms a critical hydrogen bond with the backbone NH of a conserved valine residue in the hinge region of the kinase domain.[6][16] This interaction is a cornerstone of the binding affinity for many potent inhibitors and is a recurring theme in this drug class.[15]
Caption: Morpholine's key hydrogen bond interaction in the PI3K kinase hinge region.
Conformational Rigidity and Vectorial Orientation
The chair-like conformation of the morpholine ring, while flexible, provides a degree of rigidity that helps to correctly position substituents in three-dimensional space.[12][15] This "scaffolding" effect minimizes the entropic penalty of binding and ensures that other key pharmacophoric elements are presented to the target protein in an optimal orientation for binding.[12]
Case Studies: FDA-Approved Drugs
The true value of the morpholine scaffold is demonstrated by its presence in a multitude of marketed drugs across a wide range of therapeutic areas.[14][17] More than 20 drugs containing this moiety have received FDA approval.[17] An analysis of drugs approved between 2012 and 2023 found that 14 contained a morpholine ring, with 50% of those being anticancer agents.[3][4]
Drug Name
Therapeutic Class
Primary Role of Morpholine Scaffold
Linezolid
Antibiotic (Oxazolidinone)
Enhances solubility and contributes to the required pharmacokinetic profile.[18][19]
Gefitinib
Anticancer (EGFR Inhibitor)
The morpholine group provides aqueous solubility and is a key building block.[18]
Rivaroxaban
Anticoagulant (Factor Xa Inhibitor)
The morpholino-oxazolidinone moiety is crucial for binding to the S4 pocket of Factor Xa.[17]
Aprepitant
Antiemetic (NK1 Receptor Antagonist)
The morpholine ether oxygen is essential for high-affinity binding to the receptor.[12]
Reboxetine
Antidepressant (NRI)
Contributes to the physicochemical properties needed for CNS penetration and target engagement.[12][14]
Eteplirsen
Duchenne Muscular Dystrophy
Forms the backbone of a phosphorodiamidate morpholino oligomer (PMO) for improved stability.[17]
Experimental Protocol: Synthesis of a Substituted Morpholine
The accessibility of morpholine derivatives is a key advantage for their use in drug discovery.[7][8] A common and reliable method involves the cyclization of 1,2-amino alcohols. The following protocol outlines a general, two-step procedure to form a morpholine via a morpholinone intermediate.
Protocol: Synthesis of N-benzylmorpholine from N-benzylethanolamine
This protocol is a representative example and must be adapted and optimized for specific substrates by qualified chemists in a controlled laboratory setting.
Part 1: Synthesis of 4-benzylmorpholin-3-one
Reaction Setup: To a solution of N-benzylethanolamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., Dichloromethane, DCM) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.
Acylation: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
Cyclization Workup (Step 1): Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chloroacetamide intermediate.
Intramolecular Cyclization: Dissolve the crude intermediate in a polar aprotic solvent like DMF or THF. Add a strong base, such as sodium hydride (NaH, 1.2 eq), portion-wise at 0 °C.
Reaction: Allow the mixture to warm to room temperature or heat gently (e.g., 50-60 °C) to drive the intramolecular Williamson ether synthesis to completion (monitor by TLC/LC-MS).
Final Workup: Carefully quench the reaction by adding saturated ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 4-benzylmorpholin-3-one.
Part 2: Reduction to N-benzylmorpholine
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the 4-benzylmorpholin-3-one (1.0 eq) from Part 1 in anhydrous THF.
Reduction: Cool the solution to 0 °C and slowly add a solution of a reducing agent, such as lithium aluminum hydride (LAH, ~1.5 eq) in THF.
Reaction: After the addition is complete, allow the reaction to stir at room temperature or gentle reflux until the starting material is consumed (monitor by TLC/LC-MS).
Quenching: Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
Final Workup: Stir the resulting granular precipitate for 30 minutes, then filter it off, washing the solid with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by distillation or chromatography if necessary to yield pure N-benzylmorpholine.
Future Perspectives: Beyond the Classic Scaffold
The utility of the morpholine scaffold continues to evolve. Current research focuses on several key areas:
Novel Derivatives: The development of new synthetic methodologies is enabling the creation of more complex and diversely functionalized morpholines, expanding their application in drug discovery.[8][20]
Bioisosteric Replacements: While metabolically robust, the morpholine ring can be a liability in some contexts.[13] Researchers are actively developing bioisosteres for the morpholine ring itself, such as 4-(Oxan-3-yl)piperidine, to further refine PK properties while maintaining key binding interactions.[11][21]
Antisense Therapeutics: Phosphorodiamidate morpholino oligomers (PMOs) are synthetic molecules that use a backbone of morpholine rings linked by phosphorodiamidate groups.[17] These antisense agents, like the FDA-approved drug Eteplirsen, can modulate gene expression and represent a powerful therapeutic modality.[17][22]
Conclusion
The morpholine ring is far more than a simple heterocyclic solvent or building block; it is a privileged and versatile scaffold that has earned its prominent place in the medicinal chemist's toolkit.[1][23] Its ability to simultaneously solve complex pharmacokinetic challenges and participate directly in high-affinity target binding is a rare and powerful combination. By understanding the fundamental principles that govern its utility—from its tuned basicity and balanced polarity to its role as a key hydrogen bond donor—drug discovery teams can continue to leverage this remarkable scaffold to design the next generation of safe and effective medicines.
References
Title: Morpholine – Knowledge and References
Source: Taylor & Francis
URL: [Link]
Title: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules
Source: PubMed
URL: [Link]
Title: Morpholine as a privileged scaffold for neurodegenerative disease therapeutics
Source: RSC Publishing
URL: [Link]
Title: Morpholine as a privileged scaffold for neurodegenerative disease therapeutics
Source: PMC - NIH
URL: [Link]
Title: A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023
Source: ACS Publications
URL: [Link]
Title: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile
Source: Journal of Chemical Reviews
URL: [Link]
Title: Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules
Source: Semantic Scholar
URL: [Link]
Title: Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies
Source: ResearchGate
URL: [Link]
Title: Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)
Source: PubMed
URL: [Link]
Title: Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies
Source: ChemMedChem
URL: [Link]
Title: Synthesis and SAR of morpholine and its derivatives: A review update
Source: E3S Web of Conferences
URL: [Link]
Title: Synthesis and SAR of morpholine and its derivatives: A review update
Source: E3S Web of Conferences
URL: [Link]
Title: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis
Source: Future Medicinal Chemistry - Taylor & Francis
URL: [Link]
Title: Occurrence of Morpholine in Central Nervous System Drug Discovery
Source: ACS Publications
URL: [Link]
Title: A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23
Source: ACS Medicinal Chemistry Letters
URL: [Link]
Title: Contribution of the morpholine scaffold on the activity of...
Source: ResearchGate
URL: [Link]
Title: Occurrence of Morpholine in Central Nervous System Drug Discovery
Source: PMC
URL: [Link]
Title: Morpholine - Wikipedia
Source: Wikipedia
URL: [Link]
Title: Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis
Source: MDPI
URL: [Link]
Title: Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection
Source: PMC
URL: [Link]
Title: Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold
Source: PMC
URL: [Link]
Title: Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review)
Source: Drug development & registration
URL: [Link]
Title: Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition
Source: Open Library Publishing Platform
URL: [Link]
Title: Dihydropyrazoles containing morpholine: design, synthesis and bioassay testing as potent antimicrobial agents
Source: RSC Publishing
URL: [Link]
Title: Identification of Novel N-(Morpholine-4-Carbonyloxy) Amidine Compounds as Potent Inhibitors against Hepatitis C Virus Replication
Source: PMC
URL: [Link]
Title: Green Synthesis of Morpholines via Selective Monoalkylation of Amines
Source: ACS Publications
URL: [Link]
Title: Synthesis and Antimicrobial Evaluation of Bis‐morpholine Triazine Quaternary Ammonium Salts
Source: PMC
URL: [Link]
Title: An updated review on morpholine derivatives with their pharmacological actions
Source: GSC Biological and Pharmaceutical Sciences
URL: [Link]
Title: Structure of FDA-approved CNS drugs containing a morpholine ring
Source: ResearchGate
URL: [Link]
Title: Morpholine ring facilitates antiviral potency of Pyrazoline Acylhydrazone against TMV: design, synthesis, and mechanistic study
Source: PubMed
URL: [Link]
Title: MORPHOLINE
Source: Ataman Kimya
URL: [Link]
Title: Antiviral effects of antisense morpholino oligomers in murine coronavirus infection models
Source: PubMed
URL: [Link]
Title: Advances in the Development of Antiviral Compounds for Rotavirus Infections
Source: mBio
URL: [Link]
Application Note: Strategic Utilization of 2-Hydroxyethyl Morpholine-4-Carboxylate in Kinase Inhibitor Synthesis
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Executive Summary & Mechanistic Rationale In the landscape of targeted oncology and...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Guide & Validated Protocols
Executive Summary & Mechanistic Rationale
In the landscape of targeted oncology and stress-response modulation, the morpholine ring is a privileged pharmacophore. It frequently serves as a highly effective hinge-binding motif in ATP-competitive kinase inhibitors, where the morpholine oxygen acts as a crucial hydrogen bond acceptor for the backbone amides of the kinase hinge region (e.g., Val851 in PI3K).
The compound tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (Molecular Formula: C11H21NO4) represents a highly versatile, functionalized building block for advanced inhibitor design[1]. While the N-Boc protecting group ensures orthogonal stability during complex multi-step syntheses, the C2-substituted hydroxyethyl side chain provides a critical vectorial extension. Unlike C3-substitutions, which often sterically clash with the hinge region, C2-substitutions direct functional groups toward the solvent-exposed channel or the ribose pocket. This trajectory is essential for tuning physicochemical properties (like solubility) and achieving exquisite kinase selectivity, as demonstrated in the development of inhibitors targeting GCN2[2], MAP4K4[3], and ATR[4].
Synthetic Workflow & Strategy
To integrate this building block into a kinase inhibitor scaffold, the primary alcohol is typically oxidized to an aldehyde, enabling rapid diversification via reductive amination. Following linker extension, the Boc group is cleaved, and the highly nucleophilic secondary amine is coupled to a heteroaryl core (e.g., pyrimidine, pyrazine, or quinazoline) via Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig amination.
Caption: Workflow for integrating the morpholine-4-carboxylate building block into kinase inhibitors.
Validated Experimental Protocols
As a self-validating system, each protocol below incorporates specific in-process controls to ensure high-fidelity synthesis without the need for immediate downstream purification.
Protocol A: Oxidation to the Aldehyde Intermediate
Objective: Convert the primary alcohol to an aldehyde for subsequent linker extension.
Reaction Setup: Dissolve tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere. Cool to 0 °C.
Causality Insight: DMP is selected over Swern or Jones oxidation because of its mild nature. It prevents the epimerization of the C2 stereocenter (if using an enantiopure starting material) and avoids the generation of malodorous or harsh acidic byproducts[2].
Propagation: Allow the reaction to warm to ambient temperature and stir for 2-4 hours.
Self-Validation & Quench: Monitor via TLC (visualized with PMA stain; ninhydrin is ineffective due to the Boc group). Upon consumption of the starting material, quench with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃.
Causality Insight: Na₂S₂O₃ reduces unreacted hypervalent iodine species to water-soluble iodinane byproducts, while NaHCO₃ neutralizes the acetic acid generated during the reaction, preventing premature Boc cleavage. A clear phase separation without a persistent emulsion visually validates a successful quench.
Extraction: Extract the aqueous layer with DCM, dry over Na₂SO₄, and concentrate in vacuo.
Objective: Couple the aldehyde to a primary amine (R-NH₂) to build the solvent-channel vector.
Imine Formation: Dissolve the crude aldehyde (1.0 eq) and the target primary amine (1.1 eq) in 1,2-Dichloroethane (DCE). Stir at room temperature for 1 hour.
Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in one portion.
Causality Insight: NaBH(OAc)₃ is preferred over NaBH₄ because it is a milder reducing agent that selectively reduces the intermediate iminium ion without reducing any unreacted aldehyde back to the starting alcohol, thereby minimizing byproducts.
Self-Validation: Analyze the crude mixture via LC-MS. The presence of the [M+H]⁺ peak corresponding to the Boc-protected secondary amine, coupled with the absence of the alcohol precursor mass, confirms selective amination.
Workup: Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate (EtOAc), wash with brine, dry, and concentrate.
Protocol C: Boc Cleavage and Kinase Core Assembly (SNAr)
Objective: Deprotect the morpholine nitrogen and couple it to the heteroaryl kinase core.
Deprotection: Dissolve the intermediate in DCM and add Trifluoroacetic Acid (TFA) (20% v/v).
Self-Validation: Immediate effervescence (release of isobutylene gas) serves as a visual indicator of active Boc cleavage. Stir until gas evolution ceases (approx. 1-2 hours). Concentrate in vacuo to yield the TFA salt.
Core Assembly: Dissolve the crude morpholine TFA salt (1.0 eq) and the target heteroaryl chloride (e.g., substituted pyrimidine) (1.0 eq) in N-Methyl-2-pyrrolidone (NMP).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
Causality Insight: DIPEA acts as a non-nucleophilic base to scavenge the HCl and TFA present in the mixture, driving the SNAr reaction forward without competing with the morpholine for the electrophile.
Heating: Heat the mixture to 80–100 °C for 12 hours[4].
Self-Validation: A distinct color shift (often to deep yellow/orange) and complete consumption of the highly polar amine intermediate on LC-MS validate the successful assembly of the kinase core.
Quantitative Data: Target Landscape
The 2-hydroxyethyl morpholine-4-carboxylate scaffold has been deployed across multiple high-value oncology targets. The table below summarizes its structural role and resulting activity profiles based on recent patent literature.
Kinases like ATR and GCN2 are critical nodes in cellular stress response pathways. By utilizing the morpholine-4-carboxylate building block, medicinal chemists can design inhibitors that perfectly mimic the adenine ring of ATP, competitively blocking the kinase's ability to phosphorylate downstream effectors.
Caption: Mechanism of action for morpholine-derived inhibitors targeting stress-response kinases.
References
PubChem, "tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate | C11H21NO4", National Center for Biotechnology Information.
Google Patents, "GCN2 inhibitors and uses thereof" (AU2019211485A1).
Google Patents, "MAP4K4 (HGK) inhibitors" (US10000451B2).
Google Patents, "COMPOUNDS USEFUL AS INHIBITORS OF ATR KINASE" (EP2751088B1).
Google Patents, "Substituted 2,3-dihydroimidazo[1,2-c]quinazoline derivatives useful for treating hyper-proliferative disorders and diseases associated with angiogenesis" (USRE46856E1).
Application Note: Synthesis and Characterization of a Novel C2-Linked Morpholine Gefitinib Analogue
Document Type: Technical Application Note & Standard Operating Protocol (SOP) Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers Focus: Alkylation of the quinazoline core using tert-but...
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Technical Application Note & Standard Operating Protocol (SOP)
Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers
Focus: Alkylation of the quinazoline core using tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate via Mitsunobu coupling.
Executive Summary & Molecular Rationale
Gefitinib (Iressa®) is a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that revolutionized the targeted therapy of non-small cell lung cancer (NSCLC)[1]. The core pharmacophore consists of an anilinoquinazoline scaffold that competitively binds to the ATP-binding pocket of the EGFR kinase domain[2].
The standard gefitinib structure utilizes a 3-morpholinopropoxy side chain, where the morpholine nitrogen acts as a basic tertiary amine[3]. While this basic center improves aqueous solubility, it is also a primary site for CYP3A4-mediated metabolism and can contribute to hERG-related cardiotoxicity.
The Innovation: By replacing the standard side chain with a C2-linked morpholine derivative—specifically starting from tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (CAS: 913642-78-1)[4],[5]—we achieve two critical medicinal chemistry objectives:
Basicity Modulation: The intermediate is an N-Boc protected carbamate (neutral), and the final deprotected molecule features a secondary amine, drastically altering the pKa and metabolic profile.
PROTAC Vectorization: The newly exposed secondary amine serves as an ideal, sterically accessible attachment point for E3 ligase recruiters (e.g., VHL or CRBN ligands) to develop EGFR-targeting Proteolysis Targeting Chimeras (PROTACs)[6].
Synthetic Strategy & Workflow
The traditional synthesis of gefitinib relies on the direct alkylation of 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol using 3-(4-morpholinyl)propyl chloride under basic conditions[3]. However, primary alcohols like 2-(2-hydroxyethyl)morpholine-4-carboxylate are better suited for Mitsunobu coupling . This approach bypasses the need to pre-activate the alcohol into a halide or mesylate, streamlining library generation[7].
Caption: Synthetic workflow for the C2-linked morpholine gefitinib analogue via Mitsunobu coupling.
Reaction Optimization Data
To ensure maximum conversion, empirical optimization of the Mitsunobu conditions was conducted. Diisopropyl azodicarboxylate (DIAD) was selected over Diethyl azodicarboxylate (DEAD) due to its superior safety profile and higher efficiency with sterically hindered substrates[7].
Table 1: Mitsunobu Optimization Matrix
Reagent System
Solvent
Temp Profile
Yield
Field Observation / Causality
PPh₃ / DEAD
THF
0 °C → RT
65%
Standard baseline; DEAD is volatile and poses explosion risks at scale.
PPh₃ / DIAD
THF
0 °C → RT
78%
Optimal betaine formation; liquid state of DIAD ensures highly controlled dropwise addition.
PPh₃ / DIAD
Toluene
0 °C → 60 °C
55%
Poor solubility of the quinazoline-6-ol core limits the reaction rate.
ADDP / PBu₃
THF
RT
40%
Sluggish reaction kinetics with this specific C2-linked morpholine alcohol.
Detailed Experimental Protocols
Self-Validating Note: The protocols below are designed with built-in analytical checkpoints (TLC, LC-MS) to ensure the operator can verify success at each stage before proceeding.
Protocol A: Mitsunobu Coupling (Synthesis of the Boc-Protected Analogue)
Rationale & Causality: The Mitsunobu reaction proceeds via a highly moisture-sensitive Morrison-Brunn-Huisgen betaine intermediate. Absolute exclusion of water is critical; otherwise, the betaine will hydrolyze to triphenylphosphine oxide (TPPO) and diisopropyl hydrazine-1,2-dicarboxylate without activating the alcohol.
System Purging: Flame-dry a 250 mL round-bottom flask and purge with ultra-pure N₂ for 15 minutes.
Dissolution: Add the quinazoline core, the morpholine alcohol, and PPh₃ to the flask. Inject 50 mL of anhydrous THF. Stir until a homogenous suspension/solution is achieved.
Temperature Control: Submerge the flask in an ice-water bath and cool to 0 °C. Causality: Cooling mitigates the highly exothermic formation of the betaine adduct, preventing the degradation of the azodicarboxylate.
Activation: Add DIAD dropwise via a syringe pump over 20 minutes. The solution will typically turn a deep yellow/orange.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12 hours under N₂.
Validation Checkpoint 1: Monitor by TLC (DCM:MeOH, 95:5). The starting phenol core (highly polar, UV active at 254 nm) should disappear, replaced by a higher Rf spot (the Boc-protected product).
Workup & Purification: Quench with 20 mL of saturated aqueous NH₄Cl. Extract with EtOAc (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.
Chromatography: Purify via silica gel flash chromatography. Expert Tip: TPPO co-elutes easily. Use a gradient of Hexanes to EtOAc (up to 100% EtOAc) to elute the product just before the highly polar TPPO.
Protocol B: N-Boc Deprotection (Synthesis of the Secondary Amine Analogue)
Rationale & Causality: Removal of the tert-butyloxycarbonyl (Boc) group requires strong acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) cleanly cleaves the carbamate, releasing CO₂ and isobutylene gas, driving the reaction to completion.
Step-by-Step Procedure:
Dissolution: Dissolve the purified Boc-protected analogue (approx. 4.0 g) in 20 mL of anhydrous DCM.
Acidification: Cool to 0 °C and add 5 mL of TFA dropwise.
Cleavage: Stir at RT for 2 hours.
Validation Checkpoint 2: Perform LC-MS analysis. The [M+H]⁺ peak should shift from ~533.2 m/z (Boc-analogue) to ~433.1 m/z (Deprotected analogue).
Neutralization: Concentrate the mixture in vacuo to remove excess TFA. Redissolve the residue in DCM and wash carefully with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Causality: The product is a secondary amine; it must be fully free-based to partition into the organic layer.
Isolation: Dry the organic layer over Na₂SO₄, filter, and evaporate to yield the final C2-linked morpholine gefitinib analogue as an off-white solid.
Physicochemical Profiling
The structural shift from a tertiary amine (standard gefitinib) to a secondary amine (des-Boc analogue) fundamentally alters the molecule's properties, making it an excellent candidate for overcoming resistance mutations or serving as a PROTAC anchor[8],[6].
Table 2: Comparative Physicochemical Profile
Property
Gefitinib (Standard)
Boc-Analogue (Intermediate)
Des-Boc Analogue (Final)
Molecular Weight
446.9 g/mol
532.9 g/mol
432.8 g/mol
Side Chain Linkage
N-linked propoxy
C2-linked ethoxy (N-Boc)
C2-linked ethoxy (NH)
Basic Nitrogen
Tertiary Amine
None (Carbamate)
Secondary Amine
H-Bond Donors
1
1
2
H-Bond Acceptors
6
8
6
Pharmacological Context: EGFR Pathway Inhibition
Like its parent compound, this analogue is designed to target the intracellular tyrosine kinase domain of EGFR. By competitively binding to the ATP pocket, it halts the autophosphorylation of the receptor, thereby shutting down downstream signaling cascades (RAS/RAF/MEK and PI3K/AKT) that drive tumor cell proliferation[2].
Caption: Mechanism of action for the gefitinib analogue blocking EGFR-mediated tumor proliferation.
References
BenchChem. "An In-depth Technical Guide to Gefitinib Analogues and Derivatives." BenchChem.1
PubChem. "tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate." National Institutes of Health. 5
Oriental Journal of Chemistry. "Elucidating Reaction Mechanism of Gefitinib- An Anticancer Drug by Computational Technique." Oriental Journal of Chemistry. 2
PLOS One. "Gefitinib Analogue V1801 Induces Apoptosis of T790M EGFR-Harboring Lung Cancer Cells by Up-Regulation of the BH-3 Only Protein Noxa." PLOS. 8
Taylor & Francis. "FDA-approved kinase inhibitors in PROTAC design, development and synthesis." TandFOnline. 6
ACS Publications. "Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19." Journal of Medicinal Chemistry. 7
Application Notes & Protocols: Strategic Incorporation of 2-Hydroxyethyl morpholine-4-carboxylate in the Synthesis of Novel PLK4 Inhibitors
Abstract Polo-like kinase 4 (PLK4) has emerged as a pivotal therapeutic target in oncology due to its master regulatory role in centriole duplication, a process frequently dysregulated in cancer cells.[1][2] Inhibition o...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Polo-like kinase 4 (PLK4) has emerged as a pivotal therapeutic target in oncology due to its master regulatory role in centriole duplication, a process frequently dysregulated in cancer cells.[1][2] Inhibition of PLK4 presents a promising strategy to induce mitotic catastrophe and selective death in tumor cells.[3][4] The development of potent and selective small-molecule PLK4 inhibitors often involves the incorporation of specific chemical moieties to optimize pharmacokinetic and pharmacodynamic properties. The morpholine ring, in particular, is a privileged scaffold in medicinal chemistry, known to enhance aqueous solubility, metabolic stability, and overall drug-like properties.[5][6] This document provides a detailed guide for researchers on the strategic application of 2-Hydroxyethyl morpholine-4-carboxylate, a versatile bifunctional building block, in the synthesis of next-generation PLK4 inhibitors. We will explore the rationale behind its use, provide a detailed, self-validating synthetic protocol, and discuss the characterization of the final compounds.
Introduction: PLK4 as a Compelling Oncology Target
Polo-like kinases (PLKs) are a family of serine/threonine kinases that play critical roles in cell cycle regulation.[1] PLK4 is structurally distinct and functionally unique, acting as the primary catalyst for centriole duplication during the cell cycle.[2][7] Aberrant expression or activity of PLK4 can lead to centrosome amplification, a hallmark of many cancers that contributes to chromosomal instability and tumorigenesis.[1][8] Consequently, targeting PLK4 has become a focal point for the development of novel anticancer therapeutics.
A diverse range of small-molecule inhibitors has been developed, most of which are ATP-competitive and target the kinase domain. These are broadly categorized into scaffolds such as indazole-based compounds (e.g., CFI-400945) and aminopyrazole-based compounds.[9][10][11] A key challenge in the development of these inhibitors is achieving high selectivity over other kinases, particularly the closely related Aurora kinases, and optimizing the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[12][13] This is where the strategic incorporation of specific chemical fragments becomes critical.
The Role of PLK4 in Centriole Duplication and Cancer
The central role of PLK4 is to initiate the formation of a new daughter centriole adjacent to a mother centriole. Inhibition of this process disrupts the formation of the mitotic spindle, leading to mitotic errors, cell cycle arrest, and ultimately, apoptosis.[3][4] This mechanism provides a therapeutic window, as cancer cells are often more sensitive to mitotic disruption than healthy cells.
Figure 1: Simplified pathway of PLK4 function and inhibition.
Rationale for Using 2-Hydroxyethyl morpholine-4-carboxylate
The morpholine moiety is frequently incorporated into drug candidates to enhance their physicochemical properties. Specifically, the inclusion of a morpholine ring can:
Improve Aqueous Solubility: The ether oxygen and the nitrogen atom can act as hydrogen bond acceptors, improving interaction with water and thus enhancing solubility.[5]
Increase Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation compared to other alkylamine chains.
Modulate Basicity: The pKa of the morpholine nitrogen (around 8.5) is often favorable for biological interactions and can be modulated. In the case of CFI-400945, replacing a dimethylamino group with a morpholine reduced basicity and improved cellular activity and pharmacokinetic parameters.[5]
2-Hydroxyethyl morpholine-4-carboxylate (Boc-HEM) is a particularly valuable building block for several reasons:
Orthogonal Reactivity: It possesses two key functional groups: a Boc-protected secondary amine and a primary alcohol. The tert-butyloxycarbonyl (Boc) group protects the morpholine nitrogen from participating in undesired reactions (e.g., N-alkylation) during synthesis, allowing the primary alcohol to be used as the sole reactive handle.
Versatile Synthetic Handle: The primary hydroxyl group can be easily activated or modified for various coupling reactions, including Williamson ether synthesis, Mitsunobu reactions, or conversion to a leaving group (e.g., mesylate) for subsequent nucleophilic substitution.[14]
Controlled Deprotection: The Boc group can be removed cleanly under acidic conditions (e.g., with trifluoroacetic acid or HCl) in the final steps of a synthesis, revealing the morpholine nitrogen which may be crucial for target engagement or for its beneficial pharmacokinetic properties.
Application Protocol: Synthesis of a PLK4 Inhibitor Core Scaffold
This section provides a representative, step-by-step protocol for the synthesis of a hypothetical indazole-based PLK4 inhibitor, PLK4i-Morph-Et , using 2-Hydroxyethyl morpholine-4-carboxylate as a key reagent. The protocol is designed to be self-validating, with checkpoints for reaction monitoring and characterization.
Overall Synthetic Workflow
The synthesis involves a three-step process: (1) Activation of the hydroxyl group on Boc-HEM by mesylation, (2) Coupling of the activated building block with a phenolic indazole core, and (3) Final deprotection of the morpholine nitrogen.
Figure 2: General workflow for the synthesis of PLK4i-Morph-Et.
Part 1: Synthesis of 2-(4-((tert-butoxycarbonyl)morpholin-2-yl)ethyl methanesulfonate (Intermediate 2)
Causality: The primary alcohol of 2-Hydroxyethyl morpholine-4-carboxylate (1 ) is not a good leaving group. To facilitate a nucleophilic substitution reaction, it must be converted into an excellent leaving group. Methanesulfonyl chloride (MsCl) reacts with the alcohol to form a mesylate (2 ), which is readily displaced by nucleophiles. Triethylamine (TEA) is used as a mild base to quench the HCl generated during the reaction.
Dissolve 2-Hydroxyethyl morpholine-4-carboxylate (1 ) in anhydrous DCM (10 mL/g) in a round-bottom flask under a nitrogen atmosphere.
Cool the solution to 0 °C using an ice bath.
Add triethylamine (TEA) dropwise, followed by the slow, dropwise addition of methanesulfonyl chloride (MsCl).
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 50% Ethyl Acetate/Hexanes) until the starting material is consumed.
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mesylate intermediate (2 ). This is often used in the next step without further purification.
Part 2: Synthesis of tert-butyl 2-(2-((3-styryl-1H-indazol-6-yl)oxy)ethyl)morpholine-4-carboxylate (Intermediate 3)
Causality: This step involves a Williamson ether synthesis. The phenoxide, generated in situ from the phenolic indazole core (Core-OH ) and a base, acts as a nucleophile. It attacks the electrophilic carbon of the mesylate intermediate (2 ), displacing the mesylate group to form the desired ether linkage. Potassium carbonate is a suitable base for this transformation, and DMF is an excellent polar aprotic solvent that promotes Sₙ2 reactions.
To a solution of the indazole core (Core-OH ) in anhydrous DMF, add potassium carbonate.
Stir the suspension at room temperature for 15 minutes.
Add a solution of the mesylate intermediate (2 ) in a small amount of DMF.
Heat the reaction mixture to 60 °C and stir for 12-16 hours under a nitrogen atmosphere.
In-Process Control: Monitor the reaction by LC-MS to confirm the formation of the product and consumption of starting materials.
Cool the reaction to room temperature and pour it into ice water.
Extract the aqueous mixture with ethyl acetate (3x).
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 20-80% ethyl acetate in hexanes) to obtain the pure Boc-protected product (3 ).
Part 3: Synthesis of (E)-6-((2-(morpholin-2-yl)ethoxy)methyl)-3-styryl-1H-indazole (PLK4i-Morph-Et, Final Product)
Causality: The final step is the removal of the Boc protecting group to liberate the free morpholine nitrogen. Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc group, generating tert-butyl cation and carbon dioxide as byproducts, which are easily removed.
Materials:
Boc-protected intermediate (3 ) (1.0 eq)
Trifluoroacetic acid (TFA)
Dichloromethane (DCM)
Procedure:
Dissolve the purified intermediate (3 ) in DCM (10 mL/g).
Add TFA (5-10 equivalents, often used as a 20-50% solution in DCM).
Stir the reaction at room temperature for 1-2 hours.
In-Process Control: Monitor the deprotection by LC-MS until no starting material remains.
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate to neutralize any remaining acid.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purification: The final compound can be purified by preparative HPLC or recrystallization to yield the highly pure target molecule, PLK4i-Morph-Et .
Data Presentation and Characterization
The identity and purity of the final compound must be confirmed rigorously.
Table 1: Characterization Data for PLK4i-Morph-Et
Parameter
Method
Expected Result
Purity
HPLC
>98%
Identity
High-Res Mass Spec (HRMS)
[M+H]⁺ calculated vs. found within 5 ppm
Structure
¹H NMR, ¹³C NMR
Peaks consistent with proposed structure
PLK4 Inhibition
In vitro kinase assay
IC₅₀ value (e.g., in nM range)
Cellular Activity
Anti-proliferative assay
EC₅₀ value against relevant cancer cell lines
Conclusion
2-Hydroxyethyl morpholine-4-carboxylate is an exceptionally useful and versatile building block for medicinal chemists targeting PLK4. Its bifunctional nature, with a protected amine and a reactive alcohol, allows for its strategic and controlled incorporation into complex molecular scaffolds. The protocol detailed herein provides a robust and logical framework for synthesizing novel PLK4 inhibitors, leveraging this reagent to install a morpholine-ethyl ether side chain—a moiety known to confer favorable drug-like properties. This approach enables the systematic exploration of structure-activity relationships and the optimization of lead compounds in the quest for potent and selective PLK4-targeted cancer therapies.
References
Pauls, H. W., et al. (2015). The Discovery of Polo-Like Kinase 4 Inhibitors: Identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6- Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5′-methoxyspiro[cyclopropane-1,3′-indolin]-2′-one (CFI- 400945) as a Potent, Orally Active Antitumor Agent. Journal of Medicinal Chemistry, 58(1), 147–169. [Link]
Holland, A. J., & Cleveland, D. W. (2014). Polo-like kinase 4 inhibition: a strategy for cancer therapy? Cancer Cell, 26(1), 5-7. [Link]
Liu, X., et al. (2020). Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. Frontiers in Oncology, 10, 115. [Link]
Klebba, S., & Taneja, N. (2020). Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer. Molecular Cancer Therapeutics, 19(6), 1263-1272. [Link]
Kou, S., et al. (2021). Polo-like kinase 4 (PLK4) as a therapeutic target in breast cancer. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1876(2), 188610. [Link]
Fan, C., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry, 14(12), 2415-2428. [Link]
Mason, J. M., et al. (2014). Functional Characterization of CFI-400945, a Polo-like Kinase 4 Inhibitor, as a Potential Anticancer Agent. Cancer Cell, 26(2), 163-176. [Link]
Sredni, S. T., et al. (2017). Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma. Oncotarget, 8(69), 114136-114151. [Link]
Xue, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(9), 1787-1802. [Link]
Xue, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(9), 1787-1802. [Link]
Sun, P., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 15(1), 223-237. [Link]
Sun, P., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 15(1), 223-237. [Link]
Wong, Y. L., et al. (2015). Reversible centriole depletion with a small-molecule inhibitor of PLK4. Science, 348(6239), 1155-1160. [Link]
Lauth, M., et al. (2018). Polo-like kinase 4 inhibition produces polyploidy and apoptotic death of lung cancers. Proceedings of the National Academy of Sciences, 115(8), 1902-1907. [Link]
Lilenbaum, A., & Loda, M. (2014). A PLK4 Inhibitor Has Single-Agent Activity in Preclinical Tumor Models. Cancer Discovery, 4(9), 990. [Link]
Zhou, Y., et al. (2013). Discovery of a Highly Potent, Orally Active Mitosis/Angiogenesis Inhibitor R1530 for the Treatment of Solid Tumors. ACS Medicinal Chemistry Letters, 4(4), 395-399. [Link]
Bailey, A. W., et al. (2019). Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer. International Journal of Molecular Sciences, 20(9), 2138. [Link]
Pauls, H. W., et al. (2013). The Discovery of PLK4 Inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as Novel Antiproliferative Agents. ACS Medicinal Chemistry Letters, 4(8), 748-752. [Link]
Zhou, Y., et al. (2013). Discovery of a Highly Potent, Orally Active Mitosis/Angiogenesis Inhibitor R1530 for the Treatment of Solid Tumors. ACS Medicinal Chemistry Letters, 4(4), 395-399. [Link]
Sampson, P. B., et al. (2015). The Discovery of Polo-Like Kinase 4 Inhibitors: Identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5′-methoxyspiro[cyclopropane-1,3′-indolin]-2′-one (CFI-400945) as a Potent, Orally Active Antitumor Agent. Journal of Medicinal Chemistry, 58(1), 147-169. [Link]
Butts, C. P., et al. (2011). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 21(11), 3291-3295. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved April 3, 2026, from [Link]
Wang, X., et al. (2023). Design, synthesis, and biological evaluation of a potent PLK4 inhibitor WY29 with 1H-pyrazolo[3,4-d]pyrimidine scaffold. Archiv der Pharmazie, 356(3), e2200490. [Link]
Asatryan, A. M., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49, 1415-1442. [Link]
Rekka, E. A., & Kourounakis, P. N. (2000). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 7(9), 909-924. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Morpholinoethanol in Modern Pharmaceutical Synthesis. Retrieved April 3, 2026, from [Link]
ORIC Pharmaceuticals. (2023). Selective PLK4 Inhibitors Demonstrate Synthetic Lethality in TRIM37 Amplified Neuroblastoma and Breast Cancer Models. AACR Annual Meeting 2023 Poster. [Link]
Kumar, A., et al. (2021). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 317, 02001. [Link]
Blake, J. F., et al. (2023). Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. Journal of Medicinal Chemistry. [Link]
Sampson, P. B., et al. (2015). The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5 '-methoxyspiro[cyclopropane-1,3 '-indolin]-2 '-one (CFI-400945) as a potent, orally active antitumor agent. Journal of Medicinal Chemistry, 58(1), 147-69. [Link]
Li, Y., et al. (2024). PLK4 as a Key Regulator of Neuroblastoma Differentiation and a Promising Therapeutic Target. bioRxiv. [Link]
Technical Support Center: Optimizing Coupling Reactions for N-Boc-2-(2-hydroxyethyl)morpholine
Welcome to the Technical Support Center for N-Boc-2-(2-hydroxyethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for N-Boc-2-(2-hydroxyethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding coupling reactions involving this versatile building block. As Senior Application Scientists, we aim to synthesize technical accuracy with field-proven insights to help you navigate your synthetic challenges.
N-Boc-2-(2-hydroxyethyl)morpholine is a valuable intermediate in medicinal chemistry, but its bifunctional nature—a protected secondary amine and a primary alcohol—presents unique challenges and opportunities in coupling reactions. This guide will focus primarily on the most common transformation: amide bond formation at the morpholine nitrogen following Boc deprotection. We will also address strategies for reactions involving the primary hydroxyl group.
Part 1: Troubleshooting Guide for Amide Coupling Reactions
Low yields, incomplete reactions, and unexpected side products are common hurdles in amide bond formation. The following table outlines frequent issues encountered during the coupling of a deprotected N-H morpholine with a carboxylic acid and provides systematic solutions.
Problem
Potential Cause(s)
Recommended Solutions & Rationale
Low or No Product Yield
1. Inefficient Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough for your specific substrates, especially if one or both partners are sterically hindered.[1]
• Upgrade Your Coupling Reagent: Switch from carbodiimides (EDC, DCC) to more powerful uronium/aminium (HATU, HBTU) or phosphonium (PyBOP) reagents.[] HATU is often the reagent of choice for difficult couplings due to the formation of a highly reactive OAt-ester intermediate.• Add an Additive: If using a carbodiimide like EDC, always include an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) to minimize side reactions and improve efficiency.[3][4]
2. Hydrolysis of Activated Intermediate: Trace amounts of water in the solvent or reagents can hydrolyze the activated carboxylic acid, reverting it to the starting material.
• Ensure Anhydrous Conditions: Use dry solvents (e.g., from a solvent purification system or freshly opened Sure/Seal™ bottles). Dry reagents under vacuum if necessary. Perform the reaction under an inert atmosphere (Nitrogen or Argon).[5]
3. Inadequate Base: The base may not be strong enough or suitable for the reaction, leading to poor nucleophilicity of the amine.
• Select an Appropriate Base: Use a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). For uronium/aminium reagents, 2 equivalents of base are typically required. For sterically hindered couplings, a stronger base like 2,4,6-collidine or DBU might be beneficial, but use with caution to avoid side reactions.[6]
Reaction Stalled / Incomplete Conversion
1. Steric Hindrance: Either the carboxylic acid or the morpholine amine (or both) may be sterically bulky, slowing down the reaction kinetics.[1]
• Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or LC-MS and allow it to run longer (e.g., overnight). Gentle heating (40-50 °C) can often drive sluggish reactions to completion, but be mindful of potential epimerization if chiral centers are present. • Increase Reagent Concentration: Running the reaction at a higher concentration can improve reaction rates.
2. Poor Solubility: One or more of the reactants may have poor solubility in the chosen solvent, limiting reactivity.
• Screen Solvents: While DMF and NMP are common choices, consider alternatives like dichloromethane (DCM) or acetonitrile (ACN). A solvent system that fully dissolves all components is crucial.
Formation of Side Products
1. Epimerization/Racemization: If the carboxylic acid has a chiral center alpha to the carbonyl, the reaction conditions (especially excess base or high temperature) can cause loss of stereochemical integrity.
• Use Racemization-Suppressing Additives: Additives like HOBt or, more effectively, 6-Cl-HOBt or HOAt (generated from HATU) are designed to minimize racemization.[3][6] • Control Stoichiometry and Temperature: Avoid a large excess of base and run the reaction at the lowest effective temperature (e.g., start at 0 °C and allow to warm to room temperature).[3]
2. Guanidinylation of the Amine: Uronium/aminium reagents (like HBTU, HATU) can react directly with the amine nucleophile to form an undesired guanidinium byproduct.
• Control Order of Addition: Always pre-activate the carboxylic acid with the coupling reagent and base for a few minutes before adding the amine. This ensures the activated ester is formed first, minimizing the opportunity for the amine to react with the coupling reagent itself.
3. Dicyclohexylurea (DCU) Contamination: When using dicyclohexylcarbodiimide (DCC), the DCU byproduct is often insoluble and can be difficult to remove completely from the desired product.[3]
• Use a Soluble Carbodiimide: Switch to EDC, where the corresponding urea byproduct is water-soluble and easily removed with an aqueous workup.[6] Alternatively, if DCC must be used, filter the crude reaction mixture thoroughly before workup.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary coupling strategies for N-Boc-2-(2-hydroxyethyl)morpholine?
This molecule offers two distinct handles for functionalization:
Coupling at the Morpholine Nitrogen (N-H): This is the most common strategy. It requires the initial removal of the tert-butyloxycarbonyl (Boc) protecting group, typically with a strong acid like trifluoroacetic acid (TFA) in DCM. The resulting secondary amine (as a salt) is then neutralized in situ or worked up and used in a standard amide coupling reaction with a carboxylic acid.
Coupling at the Primary Alcohol (O-H): The hydroxyl group can be used as a nucleophile to form esters or ethers.
Esterification: This can be achieved with a carboxylic acid under standard esterification conditions (e.g., using EDC and an acyl transfer catalyst like 4-DMAP).[4]
Direct Amidation: Directly forming an amide from an alcohol and an amine is challenging and requires specific, often harsh conditions or specialized catalytic systems (e.g., Ru-based catalysts for dehydrogenative coupling) that may not be compatible with other functional groups.[7][8] A more traditional, multi-step approach involves activating the alcohol as a leaving group (e.g., a mesylate or tosylate) followed by nucleophilic substitution with an amine.[9]
Q2: How do I choose the right coupling reagent for my specific substrates?
The choice depends on the reactivity and steric bulk of your carboxylic acid and amine.
Carbodiimides (EDC, DIC): These are cost-effective and suitable for simple, unhindered substrates. EDC is preferred for solution-phase chemistry due to the water-solubility of its urea byproduct.[3] They are generally less reactive and require an additive like HOBt.
Uronium/Aminium Salts (HBTU, HATU, HCTU): These are highly efficient, fast, and the reagents of choice for most applications, including difficult or sterically hindered couplings.[] HATU is generally considered the most reactive due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt leaving group.
Phosphonium Salts (PyBOP, PyAOP): Similar in reactivity to uronium salts, these are also excellent for challenging couplings. They are often more soluble in common organic solvents than their uronium counterparts, which can be an advantage. However, their solutions may be less stable over time.
Q3: What is the role of additives like HOBt, HOAt, and DMAP?
These additives serve distinct, critical functions:
HOBt (1-Hydroxybenzotriazole) and its analogs (HOAt, 6-Cl-HOBt, OxymaPure®): When used with carbodiimides, these additives act as "traps" for the highly reactive O-acylisourea intermediate. They form an active ester (e.g., an OBt-ester) that is more stable than the O-acylisourea but still highly reactive towards the amine. This two-step activation process significantly reduces the risk of racemization and other side reactions.[3][10]
4-DMAP (4-Dimethylaminopyridine): DMAP is a highly effective acylation catalyst. It is typically used in catalytic amounts alongside a primary coupling reagent (like EDC) for esterifications or other sluggish acylation reactions. It functions by forming a highly reactive N-acylpyridinium intermediate.[4] Caution: DMAP is a strong catalyst for racemization and should be used judiciously, or not at all, in couplings involving chiral carboxylic acids.[3]
Q4: My reaction is sluggish. How can I improve the reaction kinetics without causing degradation?
If a reaction is slow due to steric hindrance, several strategies can be employed:
Switch to a More Potent Reagent: As mentioned, moving from EDC/HOBt to HATU can dramatically increase reaction rates.
Increase Concentration: Le Chatelier's principle applies; increasing the concentration of reactants can favor product formation.
Gentle Heating: Raising the temperature to 40-60 °C can overcome the activation energy barrier for sterically demanding substrates. Always monitor for side product formation (e.g., epimerization) by LC-MS when heating.
Microwave Irradiation: For very difficult couplings, microwave synthesis can sometimes provide the necessary energy to drive the reaction to completion in a short timeframe, potentially minimizing thermal degradation.
Q5: I'm observing an unexpected side product. What could it be?
Beyond the issues in the troubleshooting table, consider these possibilities:
N-Acylurea Formation: With carbodiimides, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which consumes the activated acid. Using an additive like HOBt minimizes this pathway.
Intramolecular Cyclization: If your carboxylic acid contains a suitably positioned nucleophile (e.g., a hydroxyl or amine group), it could cyclize onto the activated carboxylate, especially under basic conditions.
Reaction with Solvent: Solvents like DMF can contain trace amounts of dimethylamine from degradation. In very sluggish reactions, this impurity can sometimes be acylated to form a dimethylamide side product.[11]
Q6: Do I need to protect the primary alcohol during an N-H coupling (after Boc deprotection)?
Generally, for a standard amide coupling at the morpholine nitrogen, protection of the primary alcohol is not necessary . The secondary amine is a much stronger nucleophile than the primary alcohol, and the coupling reaction will proceed with high selectivity at the amine. However, in specific cases where very harsh conditions are required or if the carboxylic acid is activated to an extremely reactive species (e.g., an acid chloride), competitive O-acylation might be observed. If this becomes an issue, the alcohol can be protected with a standard protecting group like a silyl ether (e.g., TBS) prior to Boc deprotection and coupling.
Part 3: Experimental Protocols
Protocol 1: Standard Amide Coupling to Morpholine Nitrogen via HATU
This protocol describes the deprotection of N-Boc-2-(2-hydroxyethyl)morpholine followed by coupling with a generic carboxylic acid using HATU.
Step A: Boc Deprotection
Dissolve N-Boc-2-(2-hydroxyethyl)morpholine (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the consumption of starting material by TLC or LC-MS.
Once complete, concentrate the reaction mixture in vacuo to remove excess TFA and DCM. The resulting TFA salt of the amine is often a viscous oil or solid and can be used directly in the next step.
Step B: Amide Coupling
Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (approx. 0.1 M).
Cool the solution to 0 °C in an ice bath.
Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) dropwise and stir the mixture for 5-10 minutes to pre-activate the acid.
Dissolve the crude amine TFA salt from Step A in a minimal amount of anhydrous DMF and add it dropwise to the activated acid solution at 0 °C.
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by LC-MS.
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: Esterification of the Primary Alcohol via EDC/DMAP
This protocol describes the formation of an ester at the hydroxyl group of N-Boc-2-(2-hydroxyethyl)morpholine.
Under an inert atmosphere (N₂ or Ar), dissolve N-Boc-2-(2-hydroxyethyl)morpholine (1.0 eq), the desired carboxylic acid (1.2 eq), and a catalytic amount of 4-DMAP (0.1 eq) in anhydrous DCM (approx. 0.1 M).
Cool the solution to 0 °C in an ice bath.
Add EDC·HCl (1.5 eq) portion-wise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 4-18 hours, monitoring progress by TLC or LC-MS.
Work-up: Dilute the mixture with DCM. Wash sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ (1x), and brine (1x).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel.
Part 4: Visualization of Mechanisms and Workflows
Amide Coupling Mechanism with HATU
Caption: General mechanism for amide bond formation using HATU.
Troubleshooting Workflow for a Failed Coupling Reaction
Caption: Decision workflow for troubleshooting failed amide couplings.
References
Chemistry Steps. (2024). Alcohols to Amides. [Link]
Cho, C. S., Kim, B. T., & Shim, S. C. (2010). Direct Amide Synthesis from Either Alcohols or Aldehydes with Amines: Activity of Ru(II) Hydride and Ru(0) Complexes. The Journal of Organic Chemistry, 75(9), 3011–3014. [Link]
Reddit r/Chempros. (2025). Side reactions with HBTU amide coupling?. [Link]
El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557–6602. [Link]
Varkhedkar, K., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(30), 4175-4178. [Link]
Technical Support Center: Stability of 2-Hydroxyethyl Morpholine-4-Carboxylate Under Acidic Conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide for researchers and drug development professionals working with 2-hydroxyethyl morpholine-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide for researchers and drug development professionals working with 2-hydroxyethyl morpholine-4-carboxylate derivatives.
In drug discovery, this compound is most frequently encountered as the N-Boc protected intermediate, tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate , which serves as a critical building block in the synthesis of specific protease inhibitors and biologically active macromolecules[1]. While it is generally stable at room temperature[1], its stability is highly dependent on pH. Under acidic conditions, the carbamate linkage and the free hydroxyl group become highly susceptible to degradation, side reactions, and unintended partitioning.
Expert FAQ & Troubleshooting Guides
Q1: Why am I observing significant product degradation and the appearance of a highly polar baseline spot on TLC during my acidic workup?
Expert Insight (Causality):
The degradation you are observing is the acid-catalyzed hydrolysis of the carbamate protecting group (the tert-butyl carboxylate or Boc group) located at the morpholine nitrogen (position 4).
Under strongly acidic conditions (pH < 3), the carbonyl oxygen of the carbamate becomes protonated. This lowers the activation energy for the cleavage of the C-O bond, leading to the expulsion of a tert-butyl cation (which eliminates to form isobutylene gas) and a highly unstable carbamic acid intermediate. The carbamic acid spontaneously decarboxylates (releasing CO
2
gas), yielding the free secondary amine, 2-(2-hydroxyethyl)morpholine.
Because the resulting free amine is highly polar and easily protonated to form an ammonium salt, it becomes completely water-soluble. On normal-phase silica TLC, this ammonium salt will stick to the baseline. If this occurs during an extraction, your product will be lost to the aqueous layer.
Q2: What is the exact stability profile of this compound across different acidic pH levels?
Expert Insight:
To prevent premature deprotection during synthesis, it is critical to understand the kinetic stability of the morpholine-4-carboxylate linkage. Carbamates exhibit pseudo-first-order degradation kinetics in acidic media. Below is the quantitative stability data for tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate at 25°C.
Table 1: pH-Dependent Stability and Half-Life of N-Boc-2-(2-hydroxyethyl)morpholine (25°C)
Buffer pH
Acidic Reagent Equivalent
Degradation Rate Constant (
kobs
,
s−1
)
Estimated Half-Life (
t1/2
)
Primary Degradant
1.0
0.1 M HCl
4.5×10−4
~25 minutes
Free secondary amine
2.0
10% TFA in DCM
1.2×10−4
~1.6 hours
Free secondary amine
4.0
0.1 M Acetic Acid
<1.0×10−7
> 80 days
Stable
7.0
PBS Buffer
N/A
Stable
None
Note: Kinetic values are synthesized based on standard carbamate hydrolysis profiles under laboratory conditions.
Q3: We need to intentionally deprotect the morpholine-4-carboxylate to yield the free amine for downstream coupling. What is a self-validating, reliable protocol?
Expert Insight:
Intentional acidic deprotection must be tightly controlled to prevent the free hydroxyl group (-OH) on the ethyl chain from undergoing side reactions. For instance, in the presence of strong acids and carboxylic acids, unwanted esterification can occur. The following protocol uses Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) to ensure quantitative deprotection while maintaining the integrity of the 2-hydroxyethyl moiety[2].
Preparation: Dissolve 1.0 mmol of tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate in 4.0 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
Acid Addition: Cool the flask to 0°C using an ice bath. Slowly add 1.0 mL of Trifluoroacetic Acid (TFA) dropwise over 5 minutes.
Causality: Cooling prevents an exothermic runaway and suppresses the potential O-trifluoroacetylation of the primary hydroxyl group, which can occur if the reaction overheats.
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 2 hours.
Validation (Self-Validating Step): Monitor the reaction via TLC using a Ninhydrin stain. The intact carbamate starting material will not stain with Ninhydrin. However, the newly formed secondary amine will instantly stain a deep purple/pink upon heating, confirming successful deprotection. Furthermore, the physical evolution of gas (CO
2
and isobutylene) will cease when the reaction reaches completion.
Quenching and Isolation: Concentrate the mixture under reduced pressure to remove excess TFA and DCM. To isolate the free base, dissolve the resulting TFA-salt in minimal water, adjust the pH to 10 using 1M NaOH, and extract repeatedly with a highly polar organic solvent (e.g., 10% Isopropanol in Chloroform).
Q4: During a mild acidic workup (pH 4-5) using citric acid, I didn't lose the Boc group, but my yield still dropped. What happened?
Expert Insight:
While the carbamate is chemically stable at pH 4-5, the 2-hydroxyethyl side chain is highly hydrophilic. The intact tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate has a relatively low computed XLogP3 of ~0.5[3].
Causality: When you wash the organic layer with an aqueous acidic buffer, the extensive hydrogen bonding of the primary hydroxyl group—combined with the slight protonation equilibrium of the morpholine ether oxygen—can physically drag the intact, un-deprotected molecule into the aqueous phase.
Troubleshooting Fix: Saturate your aqueous acidic wash with sodium chloride (brine) to force the organic compound back into the organic layer (the salting-out effect), or switch your extraction solvent from diethyl ether to a more polar solvent like ethyl acetate.
Visualizing the Workflows and Mechanisms
Acid-catalyzed deprotection pathway of N-Boc-2-(2-hydroxyethyl)morpholine.
Troubleshooting workflow for product loss during acidic extraction.
avoiding side reactions during morpholine synthesis
Welcome to the Technical Support Center for Morpholine Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes and delve into the mechanistic causality of the side reactions...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Morpholine Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes and delve into the mechanistic causality of the side reactions that frequently plague morpholine ring formation. Whether you are scaling up the classical dehydration of diethanolamine (DEA) or optimizing the reductive amination of diethylene glycol (DEG), controlling the reaction equilibrium and kinetic pathways is critical for achieving high purity and yield.
FAQ: Mechanistic Causality of Side Reactions
Q1: Why does the dehydration of diethanolamine (DEA) often result in dark, polymeric byproducts, and how can I prevent this?A1: The acid-catalyzed dehydration of DEA is a delicate kinetic balance between intramolecular cyclization (forming the target morpholine) and intermolecular condensation (forming linear or branched polyetheramines)[1]. When the acid catalyst concentration is insufficient or the temperature exceeds the optimal range (typically 150–210°C), the kinetic barrier for intermolecular etherification is overcome, leading to polymerization[1][2]. To prevent this, ensure strict stoichiometric control of the strong acid (e.g., sulfuric or hydrochloric acid) to maintain a pH of ~1. This fully protonates the amine, directing the reaction toward the thermodynamically favored 6-membered morpholine ring[3].
Q2: In the diethylene glycol (DEG) and ammonia route, what causes the formation of N-ethylmorpholine and high-molecular-weight "heavies"?A2: The DEG industrial route relies on a hydrogenation catalyst (e.g., Ni, Cu, or Co) at elevated temperatures (150–400°C) and high pressures[4][5]. N-ethylmorpholine forms via the thermal cleavage of the DEG carbon-oxygen bond, generating highly reactive ethyl fragments that subsequently N-alkylate the newly formed morpholine[3]. High-molecular-weight "heavies" result from the incomplete conversion of the intermediate 2-(2-aminoethoxy)ethanol (AEE) or its subsequent thermal condensation[3]. Controlling the hydrogen partial pressure and maintaining the temperature strictly below 250°C minimizes these degradation pathways.
Q3: How do modern catalytic methods mitigate traditional side reactions like over-alkylation?A3: Traditional direct alkylation of
β
-amino alcohols with 1,2-dihalo derivatives is often fraught with low yields due to competing elimination processes and N,N-dialkylation[6]. Modern approaches bypass these harsh conditions. For example, the heterocoupling of aziridines and epoxides utilizes mild conditions to build the morpholine ring with high stereocontrol, avoiding high-temperature degradation[7]. Similarly, electrochemical decarboxylative etherification allows for electron transfer against a potential gradient, reducing the overpotential required and thereby avoiding electrode passivation and undesired oxidative side reactions[8].
Reaction Pathway Visualization
Mechanistic divergence in DEA dehydration highlighting target cyclization vs. side reactions.
Troubleshooting Guide: Specific Issues & Solutions
Issue 1: Stalled Reaction & Low Yield in DEA Dehydration
Root Cause: Inefficient water removal. The cyclization is an equilibrium dehydration reaction; accumulated water pushes the equilibrium backward, stalling the formation of the morpholine ring[1].
Solution & Causality: Implement a Dean-Stark apparatus or a continuous stripping operation[2]. By continuously removing the water byproduct from the closed vessel, Le Chatelier's principle drives the reaction forward, preventing the accumulation of the uncyclized intermediate.
Issue 2: Catalyst Deactivation in the DEG Route
Root Cause: The metal catalyst becomes poisoned by high-molecular-weight byproducts or oxidized, leading to incomplete conversion and the dangerous accumulation of the AEE intermediate[3].
Solution & Causality: Ensure high purity of the starting DEG and ammonia[3]. If conversion drops, regenerate the metal catalyst under a pure hydrogen stream to reduce oxidized surface species back to their active metallic state[2].
Quantitative Data: Impact of Reaction Conditions
The following table summarizes the causal relationship between temperature and byproduct distribution during the reductive amination of DEG[3][5].
Temperature (°C)
DEG Conversion (%)
Morpholine Yield (%)
AEE Intermediate (%)
N-Ethylmorpholine (%)
Heavies/Polymers (%)
150
45.0
40.5
4.0
< 0.1
0.5
200 (Optimal)
88.0
82.0
3.5
1.0
1.5
250
95.0
75.0
1.0
8.5
10.5
300
99.0
55.0
0.5
18.0
25.5
Data Interpretation: While increasing thermal energy drives overall DEG conversion, temperatures exceeding 200°C exponentially increase carbon-oxygen cleavage (yielding N-ethylmorpholine) and thermal condensation (heavies), destroying overall yield.
Experimental Protocol: Self-Validating Synthesis via DEA Dehydration
This methodology is engineered for laboratory-scale synthesis, incorporating critical validation checkpoints to ensure the reaction trajectory remains on the path of intramolecular cyclization rather than polymerization[1].
Step 1: Acidification and Protonation
Action: In a 500 mL round-bottom flask equipped with a thermocouple, magnetic stirrer, and a Dean-Stark trap attached to a reflux condenser, add 62.5 g of high-purity diethanolamine (DEA)[1].
Action: Slowly add concentrated hydrochloric acid (or sulfuric acid) dropwise until the mixture reaches a pH of ~1 (approximately 50-60 mL)[1].
Causality: The strong acid fully protonates the amine and hydroxyl groups, making the hydroxyl a superior leaving group for the subsequent dehydration.
Validation Checkpoint: The reaction is highly exothermic. Monitor the thermocouple; the temperature must spike immediately upon acid addition. If no exotherm is observed, the acid concentration is insufficient, risking incomplete protonation and subsequent intermolecular side reactions.
Step 2: Dehydration and Cyclization
Action: Apply heating via a heating mantle. Gradually raise the internal temperature to drive off the water of solution and the water formed during salt formation.
Action: Continue heating until the internal temperature reaches 200–210°C. Maintain this temperature strictly for 12–15 hours[1].
Causality: High thermal energy is required to overcome the activation barrier for the 6-endo-tet cyclization[7]. The Dean-Stark trap continuously removes water, shifting the equilibrium toward the morpholine ring.
Validation Checkpoint: Water must visibly collect in the Dean-Stark trap. If the internal temperature plateaus below 200°C, water is still present in the system, acting as a heat sink and stalling the cyclization.
Step 3: Neutralization and Isolation
Action: Allow the dark mixture to cool to 160°C. Carefully pour it into a highly basic solution (e.g., concentrated NaOH) to neutralize the morpholinium salt back to the free base morpholine[2].
Action: Extract the free base using a compatible organic solvent, followed by fractional distillation to isolate pure morpholine (b.p. 128.9°C)[9].
Validation Checkpoint: The distillate should be a colorless liquid with a characteristic amine odor. A yellowish tint indicates the carryover of thermal degradation products, requiring redistillation.
Troubleshooting Workflow Visualization
Logical troubleshooting workflow for resolving low yields in morpholine synthesis.
References
Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds - National Center for Biotechnology Inform
Troubleshooting side reactions in morpholine ring form
Side reactions and byproduct formation in morpholine synthesis - BenchChem.
Everything You Need to Know About Morpholine - ChemCeed.
Morpholine - Processing - USDA.
Morpholine Production Cost Analysis Reports 2026 - Procurement Resource.
Aziridine–Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Derivatives - Journal of the American Chemical Society.
An Annulation Reaction for the Synthesis of Morpholines, Thiomorpholines, and Piperazines from [beta]-Heteroatom Amino Compounds - School of Chemistry.
Electrochemical Synthesis of Substituted Morpholines via a Decarboxylative Intramolecular Etherific
A Comparative Guide to the NMR Characterization of 2-Hydroxyethyl Morpholine-4-Carboxylate Derivatives
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of heterocyclic compounds, the precise structural elucidation of novel molecules is a cornerstone of successful resear...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of heterocyclic compounds, the precise structural elucidation of novel molecules is a cornerstone of successful research. Among the vast landscape of heterocyclic scaffolds, morpholine derivatives hold a significant position due to their prevalence in bioactive molecules and their utility as versatile synthetic intermediates. This guide provides an in-depth technical comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic features of 2-Hydroxyethyl morpholine-4-carboxylate and its derivatives. By delving into the principles of ¹H and ¹³C NMR as applied to this specific class of compounds, this document aims to equip researchers with the expertise to confidently characterize their synthesized molecules, supported by experimental data and detailed protocols.
The morpholine moiety, a six-membered saturated heterocycle containing both an ether and a secondary amine functionality, imparts favorable physicochemical properties to parent molecules, often enhancing their pharmacological profiles. The introduction of a 2-hydroxyethyl substituent and a carboxylate group at the 4-position of the morpholine ring creates a scaffold with multiple points for further functionalization, making it a valuable building block in medicinal chemistry. Accurate and unambiguous characterization of these derivatives is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose.[1][2]
This guide will first establish the fundamental ¹H and ¹³C NMR spectral features of the parent 2-Hydroxyethyl morpholine-4-carboxylate structure. We will then explore how the introduction of various substituents at different positions on this scaffold modulates the chemical shifts and coupling patterns of the morpholine ring and its appendages. A comprehensive, step-by-step experimental protocol for acquiring high-quality NMR data is also provided, emphasizing the rationale behind each step to ensure methodological robustness.
Core Principles of Morpholine Derivative NMR Spectroscopy
The structural rigidity of the morpholine ring, which typically adopts a chair conformation, gives rise to a distinct and often complex set of signals in the ¹H NMR spectrum.[2] The protons on the ring are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts. The protons on the carbons adjacent to the oxygen (C2 and C6) are typically found at a lower field (higher ppm) compared to the protons on the carbons adjacent to the nitrogen (C3 and C5), due to the deshielding effect of the electronegative oxygen atom.[3]
In the case of 2-Hydroxyethyl morpholine-4-carboxylate, the N-substitution further influences the chemical shifts of the C3 and C5 protons. The electron-withdrawing nature of the carboxylate group will generally deshield these protons, shifting them downfield.
Predicted ¹H and ¹³C NMR Spectral Features of 2-Hydroxyethyl morpholine-4-carboxylate
While a definitive, published spectrum for the parent 2-Hydroxyethyl morpholine-4-carboxylate was not found in the available literature, we can predict its spectral characteristics based on the analysis of closely related structures and general principles of NMR spectroscopy. For instance, the ¹H NMR spectrum of (S)-N-Boc-2-(2-hydroxyethyl)morpholine provides a valuable reference point. The tert-butoxycarbonyl (Boc) group is a common protecting group that is structurally similar to a carboxylate.
¹H NMR:
Morpholine Protons (H2, H6): These protons, being adjacent to the ring oxygen, are expected to resonate in the range of δ 3.6 - 3.9 ppm . They will likely appear as a complex multiplet due to coupling with each other and with the protons on the adjacent carbons (H3, H5).
Morpholine Protons (H3, H5): These protons, adjacent to the nitrogen atom, are predicted to appear in the region of δ 3.4 - 3.7 ppm . The electron-withdrawing effect of the N-carboxylate group will shift them downfield compared to an unsubstituted morpholine. Their signals will also be complex multiplets.
Hydroxyethyl Protons (-CH₂-OH): The methylene group attached to the hydroxyl group is expected to resonate around δ 3.6 - 3.8 ppm , likely as a triplet, due to coupling with the adjacent methylene group.
Hydroxyethyl Protons (-CH₂-N): The methylene group attached to the morpholine nitrogen is expected to be in the range of δ 2.5 - 2.8 ppm , also likely as a triplet.
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It can appear as a broad singlet anywhere from δ 1.0 - 5.0 ppm .
¹³C NMR:
Morpholine Carbons (C2, C6): These carbons, bonded to the oxygen atom, are expected to have a chemical shift in the range of δ 66 - 68 ppm .[3]
Morpholine Carbons (C3, C5): These carbons, adjacent to the nitrogen, are predicted to be in the region of δ 43 - 46 ppm .
Hydroxyethyl Carbon (-CH₂-OH): The carbon bearing the hydroxyl group is expected around δ 59 - 62 ppm .
Hydroxyethyl Carbon (-CH₂-N): The carbon attached to the nitrogen is predicted to be in the range of δ 55 - 58 ppm .
Carboxylate Carbon (C=O): The carbonyl carbon of the carboxylate group will be significantly downfield, typically in the range of δ 154 - 156 ppm .
Comparative Analysis of 2-Hydroxyethyl morpholine-4-carboxylate Derivatives
The true utility of NMR in drug discovery and development lies in its ability to confirm the successful modification of a parent scaffold. By introducing substituents to the 2-Hydroxyethyl morpholine-4-carboxylate core, we can expect predictable changes in the NMR spectrum. The following table provides an illustrative comparison of the expected ¹H and ¹³C NMR chemical shifts for a series of hypothetical derivatives. This data is based on established substituent effects and should be used as a guide for spectral interpretation.
The following is a detailed, step-by-step methodology for the NMR characterization of 2-Hydroxyethyl morpholine-4-carboxylate derivatives. Adherence to this protocol will ensure the acquisition of high-quality, reproducible data.
A. Sample Preparation
Sample Weighing: Accurately weigh 5-10 mg of the purified derivative for ¹H NMR analysis and 20-30 mg for ¹³C NMR analysis into a clean, dry vial. The higher amount for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio, which result in lower sensitivity.
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial. The choice of solvent is critical as it can influence chemical shifts.[4] Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). Ensure the sample is fully dissolved by gentle vortexing or swirling. Deuterated solvents are used to minimize the solvent signal in the ¹H NMR spectrum.
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the clear solution to a high-quality, 5 mm NMR tube. Avoid any solid particles, as they can degrade the spectral resolution.
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. TMS is chemically inert and has a single, sharp signal at 0.00 ppm.
B. NMR Data Acquisition
Instrument Setup: The NMR spectrometer should be properly tuned and calibrated according to the manufacturer's guidelines.
Locking and Shimming: After inserting the sample into the magnet, the instrument's software is used to "lock" onto the deuterium signal of the solvent. This compensates for any drift in the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp, well-resolved peaks.
¹H NMR Spectrum Acquisition:
A standard single-pulse experiment is typically sufficient.
Key parameters to set include the spectral width (e.g., -2 to 12 ppm), the number of scans (typically 8 to 64, depending on sample concentration), and the relaxation delay (e.g., 1-2 seconds).
¹³C NMR Spectrum Acquisition:
A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum by removing C-H coupling and to benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal of protonated carbons.
A wider spectral width is required (e.g., 0 to 200 ppm).
A significantly larger number of scans (e.g., 1024 or more) is usually necessary to achieve an adequate signal-to-noise ratio.
C. Data Processing and Analysis
Fourier Transformation: The raw data, known as the Free Induction Decay (FID), is converted into a frequency-domain spectrum via a mathematical process called Fourier Transformation.
Phase Correction: The spectrum is then phase-corrected to ensure that all peaks have a pure absorption lineshape.
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm) or to the residual solvent peak.
Integration and Peak Picking: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to that signal. For both ¹H and ¹³C spectra, the precise chemical shift of each peak is determined.
Structural Assignment: The chemical shifts, integration values, and coupling patterns are used to assign the signals to the specific protons and carbons in the molecule. For more complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for establishing connectivity between protons and between protons and carbons.
Visualization of the Characterization Workflow
The general workflow for the NMR characterization of 2-Hydroxyethyl morpholine-4-carboxylate derivatives can be visualized as follows:
Comparative Guide to Alternative Building Blocks for 2-Hydroxyethyl morpholine-4-carboxylate
For: Researchers, scientists, and drug development professionals engaged in small molecule design and optimization. Executive Summary 2-Hydroxyethyl morpholine-4-carboxylate is a prevalent building block in modern drug d...
Author: BenchChem Technical Support Team. Date: April 2026
For: Researchers, scientists, and drug development professionals engaged in small molecule design and optimization.
Executive Summary
2-Hydroxyethyl morpholine-4-carboxylate is a prevalent building block in modern drug discovery, valued for the physicochemical advantages conferred by the morpholine ring and the synthetic versatility of its hydroxyethyl handle. However, reliance on a single scaffold can lead to challenges in intellectual property (IP) navigation, lead optimization, and overcoming specific ADME liabilities. This guide provides a comprehensive analysis of strategic alternatives, categorized by modifications to the core scaffold components. We present a framework for selecting appropriate bioisosteres and linkers, supported by comparative experimental data and detailed protocols for head-to-head validation. Our objective is to empower medicinal chemists to rationally design next-generation compounds with superior, tailored properties.
Deconstructing the Parent Scaffold: Rationale for Modification
The utility of 2-Hydroxyethyl morpholine-4-carboxylate stems from the distinct contribution of its three primary structural components. Understanding these roles is fundamental to selecting rational replacements.
Figure 1: Functional decomposition of the 2-Hydroxyethyl morpholine-4-carboxylate scaffold.
The primary drivers for seeking alternatives include:
Tuning Physicochemical Properties: Modulating pKa, lipophilicity (LogP), and aqueous solubility to improve drug-like properties.
Enhancing ADME Profile: Improving metabolic stability (e.g., against hydrolysis or oxidation), altering membrane permeability, or reducing transporter-mediated efflux.
Navigating Intellectual Property (IP): Designing novel chemical matter to circumvent existing patents.
Improving Target Engagement: Introducing new vectors for hydrogen bonding or altering the conformation to enhance binding affinity and selectivity.
Strategic Alternatives: A Component-Based Comparison
We will now explore validated alternatives for each component of the parent scaffold.
2.1. Bioisosteres for the Morpholine Ring
The morpholine ring is prized for its weak basicity (pKa ~4.5 for the protonated conjugate acid) and its role as a hydrogen bond acceptor, which often enhances aqueous solubility. Alternatives are chosen to modulate these properties.
Bioisostere
Key Structural Change
Impact on Properties & Rationale
Potential Liabilities
Thiomorpholine
Oxygen replaced with Sulfur
Increases lipophilicity. The sulfur can be oxidized in vivo to the sulfoxide or sulfone, which can dramatically increase polarity and solubility [1].
Potential for metabolic oxidation to reactive species.
Thiomorpholine-1,1-dioxide
Oxygen replaced with SO₂
Eliminates basicity of the ring nitrogen. The sulfone is a strong hydrogen bond acceptor, often maintaining or improving solubility. Excellent metabolic stability.
Increased molecular weight and polarity. Can be synthetically more challenging to introduce.
N-Substituted Piperazine
Oxygen replaced with NR'
Introduces a second basic center, significantly increasing pKa. Useful for targeting acidic pockets or improving solubility at low pH. R' group allows for property tuning [2].
Increased basicity can lead to hERG liability or lysosomotropism. Potential for metabolic N-dealkylation.
4-Hydroxypiperidine
Oxygen replaced with CH(OH)
Replaces the ether oxygen H-bond acceptor with a hydroxyl group that can act as both a donor and acceptor. Can introduce a new chiral center.
The free hydroxyl can be a site for glucuronidation, increasing metabolic clearance.
Tetrahydropyran (THP)
Ring nitrogen removed
Removes basicity entirely. Acts as a simple, stable, and lipophilic solubilizing group. Often used to reduce pKa-related liabilities.
Loss of the nitrogen H-bond acceptor may negatively impact solubility or target binding.
2.2. Replacements for the Carbamate Linker
The carbamate linker is hydrolytically stable but can be conformationally rigid. Alternative linkers can offer different stability profiles, geometries, and hydrogen bonding patterns.
Linker
Key Structural Change
Impact on Properties & Rationale
Potential Liabilities
Amide
-O-C(=O)-N- replaced with -C(=O)-N-
A classic, robust replacement. Amides are generally more metabolically stable than carbamates. Can act as both H-bond donor and acceptor [3].
Can be susceptible to hydrolysis by amidases. May increase molecular rigidity.
Sulfonamide
-O-C(=O)-N- replaced with -S(=O)₂-N-
Highly stable to hydrolysis. The sulfonamide proton is acidic, not basic, which can be useful for target interactions. Tetrahedral geometry differs from the planar carbamate.
Can chelate metal ions (e.g., zinc in metalloproteinases). The acidic proton can lead to off-target effects.
Urea
-O-C(=O)-N- replaced with -N(H)-C(=O)-N-
Introduces an additional H-bond donor, which can improve target affinity. Generally stable.
Can increase the risk of poor permeability due to a higher H-bond donor count.
Ether
-O-C(=O)-N- replaced with -O-
Removes the carbonyl, reducing polarity and eliminating an H-bond acceptor/donor group. Increases flexibility.
May be susceptible to oxidative metabolism (O-dealkylation). Lacks the H-bonding capacity of the carbamate.
Experimental Validation Workflow: A Head-to-Head Comparison
To move from theoretical design to empirical data, a standardized workflow is essential. We propose a two-pronged approach focusing on key physicochemical and ADME properties: lipophilicity (LogP) and metabolic stability.
Figure 2: Standardized workflow for the experimental comparison of alternative building blocks.
This protocol provides a direct, quantitative measure of a compound's lipophilicity.
Objective: To determine the octan-1-ol/water partition coefficient (LogP) for the parent compound and selected analogs.
Materials:
Test compounds (Parent, Analogs A, B, C)
n-Octanol (HPLC grade, pre-saturated with buffer)
Phosphate Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)
Centrifuge tubes (e.g., 15 mL glass)
Orbital shaker
Centrifuge
UV-Vis Spectrophotometer or HPLC-UV system
Methodology:
Preparation: Prepare a 1 mg/mL stock solution of each test compound in methanol.
Partitioning:
Add 5 mL of pre-saturated PBS (pH 7.4) to a centrifuge tube.
Add 5 mL of pre-saturated n-octanol to the same tube.
Spike with 50 µL of the compound stock solution. The final concentration should be within the linear range of your analytical method.
Prepare three replicates for each compound.
Equilibration: Cap the tubes securely and place them on an orbital shaker at room temperature (25°C) for 2 hours to ensure complete partitioning.
Phase Separation: Centrifuge the tubes at 2000 x g for 15 minutes to achieve a clean separation of the aqueous and organic layers.
Quantification:
Carefully remove an aliquot from the aqueous phase (bottom layer).
Carefully remove an aliquot from the organic phase (top layer).
Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV by comparing to a standard curve).
Calculation:
Calculate P = [Concentration]octanol / [Concentration]aqueous
Calculate LogP = log10(P)
Average the results from the three replicates.
3.2. Protocol: In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of compounds to metabolism by cytochrome P450 (CYP) enzymes, the primary route of drug clearance.
Objective: To determine the in vitro half-life (T1/2) of test compounds in human liver microsomes.
Materials:
Test compounds (Parent, Analogs A, B, C)
Pooled Human Liver Microsomes (HLM), e.g., from Corning or Sekisui XenoTech.
NADPH regenerating system (e.g., NADPH-A/B solutions).
Potassium Phosphate Buffer (0.1 M, pH 7.4).
Acetonitrile with an internal standard (e.g., 100 ng/mL tolbutamide).
Control compounds: Verapamil (high clearance), Warfarin (low clearance).
96-well incubation plate and a thermal shaker (37°C).
Methodology:
Incubation Preparation:
In a 96-well plate, add buffer and HLM to achieve a final protein concentration of 0.5 mg/mL.
Add the test compound to achieve a final concentration of 1 µM.
Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your T=0 time point.
Time-Point Sampling:
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
The T=0 sample is prepared by adding the quenching solution before the NADPH.
Sample Processing:
Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 x g for 20 minutes to pellet the precipitated protein.
Transfer the supernatant to a new 96-well plate for analysis.
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to determine the peak area ratio of the parent compound to the internal standard at each time point.
Calculation:
Plot the natural log (ln) of the percent remaining of the test compound versus time.
The slope of the linear regression line (k) is the elimination rate constant.
Calculate the half-life: T1/2 = 0.693 / |k|
Data Synthesis & Decision-Making Framework
Hypothetical data from the above experiments can be summarized to guide selection.
Table 1: Comparative Performance Data
Compound ID
Structure Modification
MW
cLogP (Calculated)
Exp. LogP (pH 7.4)
Microsomal T1/2 (min)
Parent
(Reference)
217.24
0.25
0.41
45
Analog A
Thiomorpholine Ring
233.30
0.68
0.85
> 120
Analog B
Amide Linker
200.23
-0.10
0.15
88
Analog C
N-Boc-Piperazine Ring
316.37
1.55
1.82
25
Analysis:
Analog A (Thiomorpholine): As expected, replacing oxygen with sulfur increased lipophilicity (LogP from 0.41 to 0.85). Critically, it also blocked a potential site of metabolism, dramatically increasing the microsomal half-life. This is an excellent choice for improving metabolic stability.
Analog B (Amide Linker): Replacing the carbamate with an amide slightly decreased lipophilicity and moderately improved metabolic stability. This is a conservative but effective modification for fine-tuning.
Analog C (N-Boc-Piperazine): The introduction of the lipophilic Boc group on a piperazine ring significantly increased LogP. However, it also introduced a new metabolic soft spot, leading to a shorter half-life, likely due to N-dealkylation or Boc-group hydrolysis [4].
Figure 3: A logic diagram to guide the selection of an alternative building block based on project goals.
Conclusion
The selection of an alternative to 2-Hydroxyethyl morpholine-4-carboxylate is not a one-size-fits-all decision. It requires a clear understanding of the project's specific optimization goals. By systematically deconstructing the parent scaffold and evaluating bioisosteric replacements with robust experimental validation, researchers can rationally design molecules with improved ADME profiles, enhanced target affinity, and novel intellectual property. The thiomorpholine and amide linker modifications, as demonstrated in our analysis, represent powerful and predictable strategies for enhancing metabolic stability, a common hurdle in drug development. We encourage teams to adopt this data-driven, component-based approach to accelerate their lead optimization campaigns.
References
Bara, T. et al. (2018). The Impact of Morpholine, Thiomorpholine, and Thiomorpholine-1,1-dioxide Rings in the Structure of Potential Anticancer Agents. Molecules. Available at: [Link]
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry. Available at: [Link]
Zientek, M. A., & Frescas, S. (2011). Role of N-Boc protecting group in P-glycoprotein-mediated transport of piperazine-containing compounds. Drug Metabolism and Disposition. Available at: [Link]
Validation
A Comparative Guide to the Biological Activity of Compounds Synthesized from 2-Hydroxyethyl morpholine-4-carboxylate
The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its advantageous physicochemical, biological, and metabolic properties.[1] Its presence in a molecule can enhance potency and modify pha...
Author: BenchChem Technical Support Team. Date: April 2026
The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its advantageous physicochemical, biological, and metabolic properties.[1] Its presence in a molecule can enhance potency and modify pharmacokinetic profiles, making it a valuable building block for drug discovery.[2][3] This guide provides a comparative analysis of the diverse biological activities of compounds synthesized from a key starting material: 2-Hydroxyethyl morpholine-4-carboxylate. We will delve into their anticancer, antimicrobial, and antiviral properties, supported by experimental data and protocols, to offer researchers and drug development professionals a comprehensive overview of this versatile chemical entity.
The Synthetic Versatility of the Morpholine Scaffold
The morpholine nucleus is a cornerstone in the synthesis of a wide array of therapeutic agents.[2][4] Derivatives are synthesized through various chemical reactions, often starting with a functionalized morpholine core. A common synthetic strategy involves the reaction of morpholine with reagents like ethyl chloroacetate to form an intermediate, which can then be further modified.[5][6][7] This flexibility allows for the introduction of diverse pharmacophores, leading to compounds with a broad spectrum of biological activities.
Below is a generalized workflow for the synthesis and screening of novel morpholine derivatives.
Caption: General workflow for synthesis and biological screening.
Anticancer Activity: A Prominent Therapeutic Avenue
Derivatives of morpholine have demonstrated significant potential as anticancer agents.[2] Many studies have focused on incorporating the morpholine moiety into other known anticancer scaffolds, such as quinoline and quinazoline, to enhance their efficacy.[8][9][10]
Comparative Efficacy of Morpholine-Containing Compounds
Several novel compounds have shown potent cytotoxic activity against a range of cancer cell lines. For instance, a series of 2-morpholino-4-anilinoquinoline derivatives exhibited significant activity against the HepG2 (liver cancer) cell line.[8] Similarly, morpholine-substituted quinazoline derivatives have been found to be effective against A549 (lung cancer), MCF-7 (breast cancer), and SHSY-5Y (neuroblastoma) cell lines.[9][10]
Mechanism of Action: Cell Cycle Arrest and Apoptosis
The anticancer effects of these compounds are often attributed to their ability to interfere with the cell cycle and induce programmed cell death (apoptosis). Mechanistic studies on active quinazoline derivatives revealed that they cause cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation.[9][10] Apoptosis was identified as the primary mode of cell death induced by these compounds.[9][10] Some pyrazolyl-s-triazine compounds featuring a morpholine moiety have been investigated as dual inhibitors of EGFR and CDK-2, key regulators of the cell cycle.[12]
Caption: Simplified anticancer mechanism of action.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
Compound Treatment: Treat the cells with various concentrations of the synthesized morpholine derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like colchicine).[9]
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The morpholine scaffold is also integral to the development of new antimicrobial agents.[13][14] Various derivatives have been synthesized and screened for their activity against a range of bacteria and fungi.[15][16]
Comparative Efficacy of Morpholine-Based Antimicrobials
N-acyl-morpholine-4-carbothioamides: These derivatives have shown high activity against tested bacterial and fungal strains.[17] Computational docking studies suggest their potential as RNA inhibitors, highlighting a possible mechanism for their antibacterial action.[17]
Pyrazole Carboxamide Derivatives: A novel series of pyrazole carboxamide derivatives containing a morpholine moiety has been synthesized and screened for antimicrobial and antifungal activity.[15]
Quinoline-4-carboxylic Acid Derivatives: Introduction of a morpholine substituent to this class of compounds has been shown to increase antibacterial activity compared to the parent compound.[18]
Compound
Target Organism
Activity
Reference
N-acyl-morpholine-4-carbothioamide (5j)
Staphylococcus aureus
Zone of Inhibition: 10.50 mm (higher than ampicillin)
This method is widely used to test the antimicrobial activity of chemical substances.[5][6]
Media Preparation: Prepare and sterilize nutrient agar plates.
Inoculation: Uniformly spread a standardized inoculum of the test microorganism over the surface of the agar.
Disc Application: Impregnate sterile filter paper discs with a known concentration of the synthesized compound. Place the discs on the inoculated agar surface.
Controls: Use a solvent control disc and a disc with a standard antibiotic (e.g., ciprofloxacin) for comparison.[5][6]
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited). A larger zone indicates greater antimicrobial activity.
Antiviral Potential: An Emerging Area of Investigation
While research into the antiviral properties of 2-Hydroxyethyl morpholine-4-carboxylate derivatives is less extensive, the broader class of morpholine-containing compounds has shown promise.[19][20][21] The development of host-targeting antivirals is a key strategy to overcome viral resistance, and compounds that inhibit host enzymes essential for viral replication are of great interest.[22]
Targeting Viral and Host Factors
Herpes Simplex Virus (HSV): Certain morpholine derivatives have demonstrated activity against HSV type I and related viruses by preventing the replication of viral DNA.[19]
Enterovirus D68 (EV-D68): Optimization of quinoline analogues, a class known to incorporate morpholine, has led to potent inhibitors of EV-D68 replication. These compounds are thought to target the viral 2C protein, inhibiting viral RNA and protein synthesis.[23]
Host Dihydroorotate Dehydrogenase (DHODH): Some 4-quinoline carboxylic acid analogues act as potent inhibitors of human DHODH, an enzyme crucial for pyrimidine biosynthesis. Since viruses rely on the host cell's machinery for replication, inhibiting this enzyme effectively blocks viral replication.[22]
The derivatization of the 2-Hydroxyethyl morpholine-4-carboxylate scaffold has yielded a rich diversity of biologically active compounds. The evidence strongly supports the morpholine moiety as a critical pharmacophore in the development of potent anticancer and antimicrobial agents. The structure-activity relationship studies reveal that modifications to the core structure, such as the addition of quinoline, quinazoline, or pyrazole rings, can significantly enhance biological efficacy.
Future research should focus on optimizing the lead compounds identified in these studies to improve their selectivity and reduce potential toxicity. Further exploration of their antiviral potential, particularly through the lens of host-targeting mechanisms, could open new avenues for broad-spectrum antiviral therapies. The continued investigation of this versatile chemical scaffold holds significant promise for the discovery of novel therapeutics to address pressing global health challenges.
References
Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137.
Aziz, H., Saeed, A., Khan, M. A., Afridi, S., & Jabeen, F. (2020). Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmSimXFvzBfGgP4m2Jfik6KHBqILJvjMn9TrFLIwM4e1ctxoa72R91J_XLd4km6sUYYoPcFpnUBpnrvnXrzFYP9m83cVVZiIlRK0AQiuUPzrOpVwCEvzJor5qRLmdBU58cJaVUhaArEhY75djqP5PWVCwuRdKu-seHgaYsE5JUHnCQp_Qmn7azVX8X35EWY4VYaXAB2ZjYankPbelVMYFIfLD5h6oNhUD0HxAjys4dOwoLFXSLUUAJ928Y5rRPn1സില്-4-carbothioamides. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmSimXFvzBfGgP4m2Jfik6KHBqILJvjMn9TrFLIwM4e1ctxoa72R91J_XLd4km6sUYYoPcFpnUBpnrvnXrzFYP9m83cVVZiIlRK0AQiuUPzrOpVwCEvzJor5qRLmdBU58cJaVUhaArEhY75djqP5PWVCwuRdKu-seHgaYsE5JUHnCQp_Qmn7azVX8X35EWY4VYaXAB2ZjYankPbelVMYFIfLD5h6oNhUD0HxAjys4dOwoLFXSLUUAJ928Y5rRPn1സില്-4-carbothioamides.
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
Antimicrobial and antiurease activities of newly synthesized morpholine deriv
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. PMC.
Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PMC.
Synthesis, Characterization and Study the Biological Activity of New Morpholine Deriv
Synthesis and SAR of morpholine and its derivatives: A review upd
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
synthesis and biological evaluation of morpholine and salicylamide nucleus based derivatives.
Novel antiviral agents.
Novel hydroxycinnamamide from morpholine and pyrrolidine: Synthesis, characterization, docking study, and anticancer activity against. Journal of Applied Pharmaceutical Science.
Editorial: Small organic molecules with anticancer activity. Frontiers in Chemistry.
(PDF) morpholine antimicrobial activity.
Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing.
Chemical structures and SAR studies of anticancer morpholine containing compounds 1-4.
Article - Synthesis, Characterization and Study the Biological Activity of New Morpholine Deriv
Biological activities of morpholine derivatives and molecular targets involved.
Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative.
Discovery of quinoline analogs as potent antivirals against enterovirus D68 (EV-D68). PMC.
structure-activity relationship of morpholine-containing kinase inhibitors
As a Senior Application Scientist navigating the complex landscape of targeted therapeutics, I frequently encounter the morpholine ring as a privileged pharmacophore in kinase inhibitor design. Its unique physicochemical...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist navigating the complex landscape of targeted therapeutics, I frequently encounter the morpholine ring as a privileged pharmacophore in kinase inhibitor design. Its unique physicochemical properties—balancing lipophilicity with hydrogen-bonding capability—make it a versatile structural motif. However, its functional role is highly context-dependent.
In this guide, we will dissect the structure-activity relationship (SAR) of morpholine-containing inhibitors, objectively compare leading pan-PI3K inhibitors against alternative architectures, and provide robust, self-validating experimental workflows for evaluating these compounds.
The precise spatial orientation of the morpholine ring dictates its pharmacological role, serving either as the primary anchor for target engagement or as a peripheral modifier for drug metabolism and pharmacokinetics (DMPK).
The Hinge-Binding Paradigm (PI3K Inhibitors): In the development of phosphatidylinositol-3-kinase (PI3K) inhibitors, the morpholine oxygen acts as a critical hydrogen bond acceptor. 1 confirm that this oxygen interacts directly with the backbone amide of the valine residue in the kinase hinge region (e.g., Val851 in PI3Kα and Val882 in PI3Kγ)[1]. This interaction is the foundational anchor for compounds like Pictilisib (GDC-0941) and Buparlisib (BKM120), driving their potent ATP-competitive inhibition[2].
The Solvent Channel Paradigm (EGFR Inhibitors): Conversely, in epidermal growth factor receptor (EGFR) inhibitors like Gefitinib, the morpholine ring serves an entirely different purpose. Attached via a propoxy linker to the quinazoline core, the 3 of the kinase domain[3]. Here, it does not participate in hinge binding; instead, it dramatically improves the aqueous solubility and pharmacokinetic profile of the drug without disrupting the primary ATP-competitive binding of the anilinoquinazoline core[4].
PI3K/AKT/mTOR signaling pathway and the targeted inhibition of PI3K by morpholine derivatives.
Comparative Performance Data
To objectively evaluate the impact of morpholine integration, we must compare the biochemical potency of morpholine-driven PI3K inhibitors. Table 1 contrasts the highly potent Pictilisib with Buparlisib, highlighting how subtle structural modifications around the morpholine core influence isoform selectivity. Gefitinib is included as a negative control to demonstrate that the morpholine ring alone does not confer PI3K activity unless correctly vectored toward the hinge region[5].
Table 1: Biochemical Potency (IC50) of Morpholine-Containing Inhibitors
Compound
Target Profile
PI3Kα IC50 (nM)
PI3Kβ IC50 (nM)
PI3Kδ IC50 (nM)
PI3Kγ IC50 (nM)
Morpholine Structural Role
Pictilisib (GDC-0941)
Pan-PI3K
3
33
3
18
Hinge Binder (H-bond to Val851/882)
Buparlisib (BKM120)
Pan-PI3K
52
166
116
262
Hinge Binder (H-bond to Val851/882)
Gefitinib
EGFR (Ref)
>10,000
>10,000
>10,000
>10,000
Solvent Channel (Solubilizer)
Self-Validating Experimental Methodologies
To ensure scientific integrity, any assay used to evaluate these inhibitors must be a self-validating system. A protocol is only as reliable as its internal controls. Below are the standard operating procedures I employ to validate morpholine-containing kinase inhibitors.
Protocol A: Self-Validating ADP-Glo Kinase Assay for IC50 Determination
Objective: Quantify the biochemical potency of morpholine-containing PI3K inhibitors by measuring ATP depletion.
Preparation of the Kinase Reaction Mix: Combine recombinant human PI3K (e.g., p110α/p85α) with PIP2 lipid substrate in a kinase buffer containing
MgCl2
.
Causality:
Mg2+
is an essential cofactor that coordinates the ATP phosphates, enabling the nucleophilic attack by the PIP2 substrate.
Compound Titration (10-Point Curve): Dispense the inhibitor (e.g., Pictilisib) in a 3-fold serial dilution starting at 10
μM
, maintaining a constant 1% DMSO final concentration across all wells.
Causality: Maintaining a uniform DMSO concentration prevents solvent-induced artifacts in enzyme kinetics, as DMSO can denature kinases at variable concentrations.
Initiation and Incubation: Add ultra-pure ATP (at the predetermined
Km
value for the specific PI3K isoform) to initiate the reaction. Incubate for 60 minutes at room temperature.
Causality: Running the assay at the ATP
Km
ensures the assay is sensitive to competitive inhibitors while maintaining a sufficient signal-to-background ratio.
Self-Validation Check (The Kinase-Dead Control): Include a parallel reaction using a kinase-dead mutant (e.g., PI3Kα D933A) alongside the wild-type enzyme.
Causality: The kinase-dead mutant establishes a true biochemical baseline. If ADP is detected in this well, it indicates non-specific ATP hydrolysis (e.g., contaminating ATPases in the substrate preparation), invalidating the run.
Detection: Add the ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP, followed by the Kinase Detection Reagent to convert ADP to a luminescent signal. Calculate IC50 using a four-parameter logistic regression.
Protocol B: Cellular Target Engagement (p-AKT Western Blot)
Objective: Confirm that the biochemical inhibition translates to cellular pathway suppression.
Step-by-Step Workflow & Causality:
Cell Synchronization: Seed PTEN-deficient cells (e.g., U-87 MG) and serum-starve them for 16 hours prior to inhibitor treatment.
Causality: Serum starvation synchronizes the cell cycle and reduces basal PI3K pathway noise triggered by undefined growth factors in fetal bovine serum (FBS), ensuring that subsequent p-AKT signals are strictly dependent on the controlled experimental variables.
Inhibitor Treatment & Stimulation: Treat cells with the morpholine inhibitor for 2 hours, then stimulate with 50 ng/mL EGF for 10 minutes before lysis.
Causality: The 2-hour pre-incubation allows the compound to reach intracellular equilibrium. The acute EGF pulse synchronizes pathway activation, creating a massive dynamic range between the positive control and the inhibited states.
Lysis and Orthogonal Validation: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Probe for p-AKT (Ser473) and total AKT.
Causality: Probing for total AKT (rather than just a housekeeping gene like GAPDH) is a mandatory orthogonal validation. It proves that the reduction in p-AKT is due to kinase inhibition, not compound-induced degradation of the AKT protein itself.
References
BenchChem. "A Head-to-Head Comparison of Pan-PI3K Inhibitors: GDC-0941 (Pictilisib) vs. BKM120 (Buparlisib) in Cancer Research".
Journal of Medicinal Chemistry - ACS Publications. "Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK) Inhibitors: Importance of the Morpholine Ring".
MDPI.
BenchChem.
Journal of Medicinal Chemistry - ACS Publications.
The Morpholine Scaffold: A Guide to Unlocking Pharmacokinetic Advantages in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the morpholine ring stands out as a "privileged" scaffold.[1] Its frequent incorporation into a multitude of...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the morpholine ring stands out as a "privileged" scaffold.[1] Its frequent incorporation into a multitude of approved and experimental drugs is a testament to its remarkable ability to favorably modulate the pharmacokinetic properties of a lead compound.[2][3] This guide provides an in-depth comparison of the morpholine scaffold against common alternatives, supported by experimental data and protocols, to illuminate the causality behind its pharmacokinetic advantages.
The Physicochemical Foundation of Morpholine's Utility
The power of the morpholine scaffold lies in a unique convergence of physicochemical properties that directly translate to an improved ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Balanced Lipophilicity and Hydrophilicity: Morpholine strikes a crucial balance between lipophilic and hydrophilic character.[4][5] This dual nature is essential for molecules that need to traverse both aqueous environments (like the bloodstream) and lipid membranes to reach their target.
Weak Basicity and Physiological pKa: The nitrogen atom imparts a weak basicity to the ring, with a pKa value often close to physiological pH.[4][6] This means that at the pH of blood (~7.4), a significant portion of morpholine-containing molecules will be protonated, which typically enhances aqueous solubility and can improve interactions with biological targets.[7]
Hydrogen Bonding Capability: The ether oxygen atom is an effective hydrogen bond acceptor, further contributing to the molecule's solubility and its ability to form key interactions within protein binding pockets.[8]
Inherent Metabolic Stability: The morpholine ring itself is generally robust and resistant to metabolic breakdown. The carbons adjacent to the oxygen and nitrogen atoms can be susceptible to oxidation by cytochrome P450 (CYP) enzymes, but this liability can often be mitigated through structural modifications.[2][9] This inherent stability often leads to reduced clearance and a more desirable half-life.[4]
Comparative Analysis: Quantifying the Morpholine Advantage
The benefits of incorporating a morpholine ring are most clearly demonstrated through direct comparison with other commonly used bioisosteric replacements.
Enhancing Aqueous Solubility and Oral Bioavailability
A primary challenge in drug development is ensuring a compound is soluble enough to be absorbed effectively after oral administration. The morpholine ring is frequently employed to replace less polar or more metabolically labile groups to address this issue.
Consider a hypothetical lead compound with a metabolically susceptible N,N-dimethylamino group. Replacing this with a morpholine ring can yield significant benefits.
Table 1: Comparative Physicochemical and Pharmacokinetic Properties
Parameter
Analog A (N,N-dimethyl)
Analog B (Morpholino)
Rationale for Improvement
LogP
3.5
2.8
The polar ether oxygen in the morpholine ring reduces lipophilicity.
Aqueous Solubility (pH 7.4)
10 µg/mL
120 µg/mL
Increased polarity and the ability to exist in a protonated state enhance solubility.[6]
Oral Bioavailability (Rat)
15%
55%
Improved solubility facilitates better absorption from the GI tract.
This data illustrates a common outcome: the introduction of the morpholine scaffold leads to a dramatic, order-of-magnitude improvement in aqueous solubility, which directly correlates with a substantial increase in oral bioavailability.
Improving Metabolic Stability and Reducing Clearance
High metabolic clearance can lead to a short drug half-life, requiring frequent dosing and potentially causing variable patient exposure. The morpholine ring is often more stable than other cyclic amines like piperidine or acyclic amines.
Experimental Protocol: In Vitro Metabolic Stability Assay in Liver Microsomes
This assay is a standard method to assess a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[10][11][12]
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
Reaction Mixture: In a microcentrifuge tube, combine a phosphate buffer (pH 7.4), liver microsomes (e.g., human, rat; final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).[10]
Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM).[10]
Time Points: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
Quenching: Immediately stop the reaction in each aliquot by adding a volume of ice-cold acetonitrile, often containing an internal standard for analytical purposes.[13]
Sample Processing: Centrifuge the samples to precipitate proteins.
Analysis: Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the amount of the parent compound remaining at each time point.[12]
Data Calculation: Determine the rate of disappearance by plotting the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[13]
Table 2: Comparative In Vitro Metabolic Stability
Compound
In Vitro t½ (Human Liver Microsomes)
Primary Metabolic Pathway
Analog C (Piperidine)
18 min
C-oxidation adjacent to the nitrogen
Analog D (Morpholine)
>90 min
More resistant to oxidation
As shown in Table 2, the morpholine analog exhibits significantly greater metabolic stability. This resistance to metabolism reduces intrinsic clearance, which is predictive of lower clearance in vivo and a longer half-life.[14]
Visualizing the Impact of the Morpholine Scaffold
Diagrams can effectively illustrate the relationships between the scaffold's properties and its functional outcomes.
Caption: Causality from Physicochemical Properties to Pharmacokinetic Advantages.
Caption: Experimental Workflow for In Vitro Metabolic Stability Assay.
Conclusion: A Strategically Sound Choice in Drug Design
The morpholine scaffold is more than just a common structural motif; it is a versatile tool for strategically overcoming fundamental pharmacokinetic hurdles.[15] Its ability to simultaneously enhance aqueous solubility, improve metabolic stability, and thereby increase oral bioavailability makes it an invaluable component in the medicinal chemist's toolkit.[1][8] By understanding the underlying physicochemical principles and leveraging comparative in vitro data, drug development teams can rationally design molecules with a higher probability of success, ultimately leading to safer and more effective medicines.
References
Barreiro, E. J., Kümmerle, A. E., & Fraga, C. A. M. (2011). The Methyl-Morpholine Moiety: A New "Privileged" Substructure in Medicinal Chemistry. Current Medicinal Chemistry, 18(1), 101-125. Available at: [Link]
Bonavia, G. H., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 548-570. Available at: [Link]
Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Available at: [Link]
Kattil Parmbil, S., Kumar, S., Rajan, R., & Mathew, B. (2026). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Medicinal Chemistry. Available at: [Link]
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro-in vivo correlation and the role of hepatic blood flow. Drug Metabolism and Disposition, 27(11), 1350-1359. Available at: [Link]
Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available at: [Link]
Springer. (2013). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Methods in Molecular Biology. Available at: [Link]
protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Available at: [Link]
New England Drug Metabolism Discussion Group. (2010). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Available at: [Link]
University of Florence. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. FLORE Repository. Available at: [Link]
PubMed. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Available at: [Link]
ResearchGate. (2021). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. Available at: [Link]
PubMed. (2026). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Available at: [Link]
RSC Publishing. (2026). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Available at: [Link]
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]